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  • Product: (S)-chroman-2-carboxylic acid
  • CAS: 83780-46-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of (S)-Chroman-2-Carboxylic Acid

This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) of (S)-chroman-2-carboxylic acid and its derivatives. It is intended for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) of (S)-chroman-2-carboxylic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this privileged scaffold.

Introduction: The (S)-Chroman-2-Carboxylic Acid Scaffold - A Versatile Core in Medicinal Chemistry

The chroman ring system, a bicyclic ether, is a recurring motif in a vast array of natural products and biologically active molecules. The (S)-chroman-2-carboxylic acid scaffold, in particular, has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its role as a key structural component in compounds with a wide spectrum of pharmacological activities. This guide will delve into the synthesis, biological evaluation, and mechanistic underpinnings of this versatile scaffold, with a focus on elucidating the critical relationships between chemical structure and biological function.

Two prominent examples that highlight the therapeutic potential of this scaffold are (S)-6-fluorochroman-2-carboxylic acid , a key intermediate in the synthesis of the blockbuster cardiovascular drug Nebivolol[1], and 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) , a potent antioxidant widely used as a standard in biochemical assays. The journey from these foundational molecules to a diverse library of bioactive compounds is a testament to the power of medicinal chemistry and SAR-guided drug design.

Synthetic Strategies: Accessing the (S)-Chroman-2-Carboxylic Acid Core and its Analogs

The rational design and synthesis of novel (S)-chroman-2-carboxylic acid derivatives are pivotal to exploring their therapeutic potential. A variety of synthetic methodologies have been developed to access the core structure and its analogs, often with a focus on stereocontrol and diversification.

Synthesis of the Racemic Chroman-2-Carboxylic Acid Scaffold

A common and efficient route to the chroman-2-carboxylic acid core involves the reaction of a substituted phenol with an appropriate three-carbon synthon, followed by cyclization. For instance, the synthesis of 6-fluorochroman-2-carboxylic acid can be achieved from p-fluorophenol.

A notable advancement in the synthesis of the related chromone-2-carboxylic acids, which can be precursors to chroman-2-carboxylic acids, is the use of microwave-assisted synthesis. This methodology offers significant advantages in terms of reaction time, yield, and purity. A microwave-assisted process for synthesizing 6-bromochromone-2-carboxylic acid has been reported to improve the yield to 87%[2][3]. This highlights a move towards more efficient and sustainable synthetic practices in drug discovery.

Chiral Resolution: Isolating the Biologically Active (S)-Enantiomer

The stereochemistry at the C2 position of the chroman ring is often crucial for biological activity. Therefore, the resolution of the racemic mixture to isolate the desired (S)-enantiomer is a critical step. This can be achieved through several methods, including:

  • Diastereomeric salt formation: This classical method involves reacting the racemic carboxylic acid with a chiral amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, to form diastereomeric salts that can be separated by crystallization[4].

  • Enzymatic resolution: This method utilizes enzymes, such as lipases or esterases, to selectively react with one enantiomer, allowing for the separation of the two. For example, two esterases, EstS and EstR, have been used for the sequential resolution of (S)- and (R)-6-fluoro-chroman-2-carboxylic acid[5].

The choice of resolution method often depends on factors such as scalability, cost, and the specific properties of the chroman-2-carboxylic acid derivative.

Key Biological Targets and Therapeutic Areas

Derivatives of (S)-chroman-2-carboxylic acid have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of chroman-2-carboxylic acid derivatives. These compounds have been shown to exert cytotoxic and antiproliferative effects against a range of cancer cell lines, including breast cancer.

Antioxidant and Anti-inflammatory Activity

The chroman scaffold is a well-established pharmacophore for antioxidant activity, with Trolox being the archetypal example. The phenolic hydroxyl group at the C6 position is a key structural feature responsible for the radical-scavenging properties of these compounds. The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Furthermore, many chroman derivatives exhibit potent anti-inflammatory properties. Their mechanism of action in this context is often linked to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway. A study on chromone derivatives demonstrated that substitutions on the chromone ring can lead to significant anti-inflammatory activity[6].

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Activity

The systematic modification of the (S)-chroman-2-carboxylic acid scaffold and the subsequent evaluation of the biological activity of the resulting analogs are the cornerstone of SAR studies. These studies provide invaluable insights into the key structural features required for potent and selective activity.

SAR in Anticancer Activity

A study by Rawat and Verma (2016) provides a clear example of the SAR for a series of chroman derivatives with dual anti-breast cancer and antiepileptic activities[7][8]. In this study, a series of N'-(2-oxoindolin-3-ylidene)chroman-2-carbohydrazide derivatives were synthesized and evaluated for their in vitro anticancer activity against the MCF-7 human breast cancer cell line.

Table 1: Anticancer Activity (GI50) of Chroman-2-Carboxamide Derivatives against MCF-7 Cells [7][8]

CompoundRR'GI50 (µM)
6a HH>100
6b H5-Cl49.2
6c H5-Br45.1
6d H5-F55.6
6e H5-NO248.3
6f CH3H>100
6g CH35-Cl41.3
6h CH35-Br40.9
6i CH35-F34.7
6j CH35-NO242.1
6k CH2PhH>100
6l CH2Ph5-Cl46.5
6m CH2Ph5-Br43.8
6n CH2Ph5-F58.2
6o CH2Ph5-NO249.7

GI50: The concentration of the compound that causes 50% growth inhibition.

From this data, several key SAR insights can be drawn:

  • The nature of the substituent at the C6 position (R) of the chroman ring is important for activity. A methyl group (CH3) at this position generally leads to higher potency compared to a hydrogen atom or a benzyl group (CH2Ph).

  • Substitution on the isatin ring (R') significantly influences anticancer activity. Electron-withdrawing groups, such as halogens (Cl, Br, F) and the nitro group (NO2), at the 5-position of the isatin ring enhance the cytotoxic effect compared to the unsubstituted analog.

  • Among the halogens, fluorine at the 5-position of the isatin ring (R' = 5-F) in the presence of a methyl group at the C6 position of the chroman ring (R = CH3) resulted in the most potent compound (6i, GI50 = 34.7 µM).

These findings underscore the importance of electronic and steric factors in the interaction of these compounds with their biological targets. The rational for these substitutions often stems from the desire to modulate properties like lipophilicity, electronic distribution, and the ability to form specific interactions with target proteins.

SAR in Antioxidant and Anti-inflammatory Activity

The antioxidant activity of chroman-2-carboxylic acid derivatives is strongly dependent on the substitution pattern on the aromatic ring. The presence of a free phenolic hydroxyl group is generally considered essential for potent radical scavenging activity.

In the context of anti-inflammatory activity, a study on novel chroman derivatives revealed that modifications to the amide side chain and substitutions on the phenyl ring have significant effects on their ability to inhibit TNF-α-induced ICAM-1 expression[9]. This suggests that both the chroman core and the appended functionalities play a crucial role in modulating the inflammatory response.

Mechanistic Insights: Unraveling the Molecular Pathways

A deeper understanding of the mechanism of action of (S)-chroman-2-carboxylic acid derivatives is crucial for their rational optimization and clinical development. Recent studies have begun to shed light on the molecular pathways modulated by these compounds.

Modulation of the PI3K/Akt and NF-κB Signaling Pathways

The PI3K/Akt and NF-κB signaling pathways are critical regulators of cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers and inflammatory diseases. Several studies have implicated chroman and flavonoid derivatives as modulators of these pathways.

The inhibition of the PI3K/Akt pathway by certain chromanone derivatives can trigger autophagy, a cellular self-degradation process that can lead to cancer cell death. Similarly, the NF-κB signaling pathway, a key player in the inflammatory response, is a target for many natural and synthetic compounds, including those with a chroman core. The inhibition of NF-κB activation can lead to a reduction in the expression of pro-inflammatory cytokines and other mediators of inflammation.

Below is a diagram illustrating the potential points of intervention for (S)-chroman-2-carboxylic acid derivatives within these key signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., Growth Factor Receptor, TLR) PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK Akt Akt PI3K->Akt Akt->IKK activates Apoptosis Apoptosis Akt->Apoptosis inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Caspases Caspases NFkB->Caspases inhibits NFkB_n NF-κB NFkB->NFkB_n translocates Caspases->Apoptosis Chroman (S)-Chroman-2-carboxylic Acid Derivatives Chroman->PI3K inhibits Chroman->IKK inhibits Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) NFkB_n->Gene_Expression

Figure 1: Potential mechanisms of action of (S)-chroman-2-carboxylic acid derivatives.

Experimental Protocols: A Guide to Biological Evaluation

The reliable and reproducible biological evaluation of (S)-chroman-2-carboxylic acid derivatives is essential for accurate SAR determination. This section provides detailed protocols for key in vitro assays.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the (S)-chroman-2-carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (the concentration that inhibits cell growth by 50%).

DPPH Assay for Antioxidant Activity

The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of the (S)-chroman-2-carboxylic acid derivatives and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

The (S)-chroman-2-carboxylic acid scaffold has proven to be a rich source of inspiration for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with a growing understanding of their structure-activity relationships and mechanisms of action, position this scaffold as a highly promising platform for future drug discovery efforts.

Future research in this area should focus on:

  • Expansion of the chemical space: The synthesis and evaluation of novel analogs with diverse substitution patterns will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Target identification and validation: Elucidating the specific molecular targets of these compounds will enable more rational drug design and a deeper understanding of their therapeutic potential.

  • In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models of disease to assess their efficacy and safety profiles.

By leveraging the principles of medicinal chemistry and a multidisciplinary approach to drug discovery, the full therapeutic potential of the (S)-chroman-2-carboxylic acid scaffold can be realized.

References

  • Basireddy, V. S. R., Vemulapati, H. R., Medaboina, D., & Reddy, Y. V. R. (2016). A novel cascade strategy has been developed for the synthesis of tetrahydrospiro[chroman-2,4'-pyran] Derivatives.
  • Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2779–2788. [Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). MDPI. [Link]

  • Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. (2022). MDPI. [Link]

  • Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. (2025).
  • Sharma, V. P. (2019). structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones.
  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (n.d.). New Journal of Chemistry. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). PMC. [Link]

  • Design, synthesis and biological activity of selective hCAs inhibitors based on 2- (benzylsulfinyl)benzoic acid scaffold. (2019). I.R.I.S..
  • Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. PMC. [Link]

  • Synthesis of S-2-phenylchromane Derivatives and Evaluation of the Antiproliferative Properties as Apoptosis Inducers in Cancer Cell Lines. (n.d.). PubMed. [Link]

  • Semisynthetic and SAR Studies of Amide Derivatives of Neocrotocembraneic Acid as Potential Antitumor Agents. (2016). MDPI. [Link]

  • Oliveira, C., Reis, J., Correia-da-Silva, M., Fagin, F., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. [Link]

  • Yang, Y. X., Wang, N. X., Sheng, R. L., Zhang, J. P., Yu, A., & Wang, W. W. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. [Link]

  • Synthesis and Anticancer Evaluation of Novel Coumarin Derivatives. (2025).
  • Oliveira, C., Reis, J., Correia-da-Silva, M., Fagin, F., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). MDPI. [Link]

  • Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? (n.d.). PMC. [Link]

  • Small molecules modulators of both NF-κB and p53 signaling pathways. (n.d.).
  • Rational Design and Synthesis of Enzyme Inhibitors: Significance in Probing the Function of Enzymes. (n.d.).
  • Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma. (2021). Frontiers. [Link]

  • Role of the NFκB-signaling pathway in cancer. (n.d.). ScienceOpen. [Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (2026).
  • Oliveira, C., Reis, J., Correia-da-Silva, M., Fagin, F., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. PMC. [Link]

  • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (n.d.). PMC. [Link]

  • Antithrombotic and Anti-Inflammatory Health Promoting Pharmacological Properties of Chalcones and Their Derivatives Against Atherosclerosis and CVD. (2025). MDPI. [Link]

  • Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin. (2025). PeerJ. [Link]

  • Targeting the PI3K/AKT signaling pathway: an important molecular mechanism of herbal medicine in the treatment of MASLD/MASH. (2026). Frontiers. [Link]

  • Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. (2022). MDPI. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl). (2022). Semantic Scholar. [Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (n.d.). Green Chemistry. [Link]

  • Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. (2021). Longdom Publishing. [Link]

  • The modulation of PI3K/Akt pathway by 3β hydroxylup‐12‐en‐28‐oic acid isolated from Thymus linearis induces cell death in HCT‐116 cells. (2021).
  • 6-Fluoro-4-oxochroman-2-carboxylic acid. (n.d.). PMC. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). MDPI. [Link]

  • Anti-inflammatory potential of 2-styrylchromones regarding their interference with arachidonic acid metabolic pathways. (2009). PubMed. [Link]

  • Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective HPLC Analysis of (S)-Chroman-2-carboxylic Acid

Introduction & Mechanistic Rationale (S)-Chroman-2-carboxylic acid and its fluorinated derivatives are privileged chiral building blocks in modern pharmaceutical chemistry. Most prominently, this scaffold serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(S)-Chroman-2-carboxylic acid and its fluorinated derivatives are privileged chiral building blocks in modern pharmaceutical chemistry. Most prominently, this scaffold serves as a critical intermediate in the asymmetric synthesis of Nebivolol, a highly selective β1-receptor antagonist with unique nitric oxide-dependent vasodilatory properties[1],[2]. Because the pharmacological efficacy of Nebivolol is strictly dictated by its stereochemistry—where specific enantiomeric pairings govern either β-blocking or vasodilatory activities—the enantiomeric excess (ee) of the starting chroman-2-carboxylic acid must be rigorously controlled and validated[2]. Additionally, optically pure chroman derivatives are essential precursors for α-tocopherol (Vitamin E) analogs and various antiepileptic agents[3].

This application note details a robust, self-validating normal-phase Chiral High-Performance Liquid Chromatography (HPLC) protocol designed to accurately quantify the enantiomeric purity of (S)-chroman-2-carboxylic acid, ensuring baseline resolution from its (R)-enantiomer.

The Causality of Chromatographic Choices

Achieving baseline resolution ( Rs​>2.0 ) for chiral carboxylic acids requires the precise manipulation of stationary and mobile phases to induce transient, diastereomeric interactions.

  • Stationary Phase (CSP) Selection : We utilize an amylose tris(3,5-dimethylphenylcarbamate) stationary phase immobilized on silica gel (e.g., Chiralpak® AD-H). The helical structure of the amylose polymer creates chiral cavities, while the carbamate groups act as primary interaction sites, engaging in hydrogen bonding and dipole-dipole interactions with the carboxylic acid moiety of the analyte[1].

  • Mobile Phase Matrix : A non-polar bulk solvent (n-Hexane) combined with a polar modifier (2-Propanol) is selected. The non-polar environment forces the polar functional groups of the analyte to interact intimately with the CSP, maximizing chiral recognition[1].

  • Acidic Modifier (Critical Step) : The addition of 0.1% Trifluoroacetic acid (TFA) is non-negotiable. Without an acidic modifier, the free carboxylic acid of the analyte undergoes secondary, non-enantioselective interactions with residual silanol groups on the silica support. This causes severe peak tailing, band broadening, and a complete loss of enantiomeric resolution[4].

Analytical Logic and Workflow

Workflow A Racemic Chroman-2-carboxylic acid (Starting Material) B Enantioselective Resolution (Enzymatic or Chromatographic) A->B C (S)-Chroman-2-carboxylic acid (Target Enantiomer) B->C High ee% D (R)-Chroman-2-carboxylic acid (Impurity Monitored) B->D Quantified by HPLC E Nebivolol API Synthesis (Stereospecific Assembly) C->E Critical Building Block

Figure 1: Role of (S)-chroman-2-carboxylic acid in Nebivolol synthesis.

Chromatographic Conditions & Quantitative Data Summaries

To establish a self-validating system, the analytical parameters and system suitability criteria must be strictly defined before execution.

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Amylose-based CSP provides optimal steric fit for chroman rings.
Mobile Phase n-Hexane / IPA / TFA (90:10:0.1 v/v/v)Normal-phase eluent promotes H-bonding; TFA suppresses silanols.
Flow Rate 1.0 mL/minBalances analysis time with longitudinal diffusion (band broadening).
Column Temp. 25 °CIsothermal conditions stabilize the conformer distribution of the CSP.
Detection UV at 220 nmCaptures the π→π∗ transitions of the chroman aromatic ring.
Injection Vol. 10 µLPrevents column overloading and maintains Gaussian peak shapes.

Table 2: System Suitability Specifications

MetricTarget ValueAction if Failed
Resolution ( Rs​ ) ≥2.0 Decrease IPA % to increase retention and chiral interaction time.
Tailing Factor ( Tf​ ) ≤1.5 Ensure fresh TFA is used; increase TFA to 0.2% maximum.
Theoretical Plates >5000 Flush column with 100% Ethanol to remove strongly bound impurities.

Step-by-Step Experimental Protocol

Sample Preparation (Self-Validating Approach)
  • Diluent Preparation : Prepare a diluent of n-Hexane and 2-Propanol (IPA) in a 90:10 (v/v) ratio. Causality: Matching the sample diluent exactly to the mobile phase prevents "solvent-shock" at the column head, which is a primary cause of peak splitting and distortion in normal-phase chromatography.

  • Analyte Solubilization : Accurately weigh 10.0 mg of the chroman-2-carboxylic acid sample and dissolve it in 10.0 mL of the diluent to achieve a concentration of 1.0 mg/mL[1].

  • Sonication and Filtration : Sonicate for 5 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to non-polar solvents (unlike Nylon or PES) and prevents particulate matter from clogging the CSP frit, thereby extending column life.

Column Equilibration
  • Purge the HPLC system lines with the premixed mobile phase (n-Hexane/IPA/TFA 90:10:0.1 v/v/v).

  • Install the Chiralpak AD-H column and equilibrate at a flow rate of 1.0 mL/min for at least 45 minutes[1].

  • Monitor the baseline at 220 nm. Equilibration is complete when the baseline drift is <1 mAU/hr .

Method Execution & Data Acquisition
  • Blank Injection : Inject 10 µL of the diluent to confirm the absence of ghost peaks or carryover.

  • System Suitability Test (SST) : Inject a racemic mixture of (R/S)-chroman-2-carboxylic acid. Verify that the resolution ( Rs​ ) between the two enantiomers is ≥2.0 and the tailing factor ( Tf​ ) is ≤1.5 .

  • Sample Analysis : Inject the (S)-chroman-2-carboxylic acid sample. Record the chromatogram for 20 minutes to ensure all potential impurities have eluted.

Troubleshooting & Peak Causality

HPLC_Logic S1 Prepare 1.0 mg/mL Sample in Hexane/IPA (90:10) S2 Inject onto Amylose CSP (e.g., Chiralpak AD-H) S1->S2 S3 Elute with Hexane/IPA/TFA (90:10:0.1 v/v/v) S2->S3 S4 Evaluate Peak Symmetry & Resolution (Rs) S3->S4 T1 Peak Tailing Observed? Increase TFA to 0.2% S4->T1 If Asymmetry > 1.5 T2 Rs < 2.0? Decrease IPA to 5% S4->T2 If Co-elution occurs S5 System Validated (Rs > 2.0, Tf < 1.5) S4->S5 Criteria Met T1->S3 Re-optimize T2->S3 Re-optimize

Figure 2: Self-validating logic and troubleshooting workflow for chiral HPLC.

  • Issue: Peak Tailing ( Tf​>1.5 )

    • Cause: Insufficient suppression of silanol interactions. TFA is volatile and can evaporate from the mobile phase reservoir over time.

    • Solution: Verify the concentration of TFA in the mobile phase. Prepare a fresh batch and increase TFA up to 0.2% if necessary, but do not exceed this limit to prevent degradation of the CSP[4].

  • Issue: Co-elution or Poor Resolution ( Rs​<1.5 )

    • Cause: The elution strength of the mobile phase is too high, preventing sufficient interaction time within the chiral cavities of the amylose polymer.

    • Solution: Decrease the polarity of the mobile phase by reducing the IPA concentration from 10% to 5%[1].

References

  • Title: Process for the preparation of nebivolol - EP 2646426 B1 Source: European Patent Office URL
  • Title : Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 Source : PMC - NIH URL :[Link]

Sources

Application

Application Note: Solid-Phase Synthesis of (S)-Chroman-2-Carboxylic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Scientific Rationale The chroman (3,4-dihydro-2H-1-ben...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Rationale

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structural motif ubiquitous in natural products, including tocopherols (Vitamin E) and flavonoids. In medicinal chemistry, (S)-chroman-2-carboxylic acid derivatives have emerged as highly potent therapeutic agents, particularly recognized for their robust antioxidant properties and their ability to act as potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway[1].

Compounds such as KL-1156 (6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide) demonstrate profound anti-inflammatory efficacy by suppressing inducible nitric oxide synthase (iNOS) and preventing the translocation of NF-κB in macrophages[1]. To accelerate structure-activity relationship (SAR) studies and drug discovery, Solid-Phase Synthesis (SPS) provides an unparalleled platform. SPS allows for the rapid generation of combinatorial libraries, drives reactions to absolute completion using excess reagents, and simplifies purification by eliminating the need for intermediate column chromatography[2].

Mechanistic Insights: NF-κB Pathway Inhibition

The therapeutic causality of these derivatives lies in their ability to intercept inflammatory signaling. The chroman core scavenges reactive oxygen species (ROS) that typically activate the IκB kinase (IKK) complex. By inhibiting IKK, the derivatives prevent the phosphorylation and subsequent degradation of IκB, effectively sequestering NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines.

NFKB_Pathway Stimulus Inflammatory Stimuli (LPS, ROS) IKK IKK Complex Activation Stimulus->IKK IkB IκB Degradation IKK->IkB Chroman (S)-Chroman-2-Carboxamides (Inhibitor) Chroman->IKK Inhibits NFKB NF-κB Translocation to Nucleus IkB->NFKB Transcription Pro-inflammatory Cytokine Expression NFKB->Transcription

Mechanism of (S)-chroman-2-carboxylic acid derivatives inhibiting the NF-κB pathway.

Solid-Phase Synthesis Strategy

To construct a diverse library of (S)-chroman-2-carboxamides, we utilize a Rink Amide MBHA resin .

Causality of Experimental Choices:

  • Resin Selection: Rink Amide MBHA provides a stable linker during basic Fmoc deprotection and standard coupling, yet cleaves cleanly under highly acidic conditions (95% TFA) to yield a primary amide. By pre-loading the resin with substituted anilines, complex N-(substituted)phenylamides can be generated directly on the solid support[1].

  • Coupling Reagents: HATU and DIPEA are selected over standard DIC/HOBt. The (S)-chroman-2-carboxylic acid features a sterically hindered secondary carboxylic acid adjacent to an oxygen heteroatom. HATU forms a highly reactive 7-azabenzotriazole active ester, ensuring rapid and complete acylation.

  • Stereochemical Integrity: By utilizing enantiopure (S)-chroman-2-carboxylic acid and mild coupling conditions (room temperature, non-nucleophilic base), epimerization at the labile C2 chiral center is strictly prevented[3].

SPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Amine Resin-Bound Amine Deprotect->Amine Coupling Coupling ((S)-Chroman-2-COOH, HATU, DIPEA) Amine->Coupling Intermediate Resin-Bound Chroman Amide Coupling->Intermediate Cleavage Cleavage (95% TFA) Intermediate->Cleavage Product Pure (S)-Chroman-2- Carboxamide Cleavage->Product

Solid-phase synthesis workflow for generating (S)-chroman-2-carboxamide libraries.

Experimental Protocols

Note: This protocol is a self-validating system. Do not proceed to subsequent steps without confirming reaction completion via the described in-process controls.

Phase 1: Resin Swelling and Fmoc Deprotection
  • Swelling: Weigh 1.0 g of Fmoc-Rink Amide MBHA resin (loading capacity: 0.6 mmol/g) into a fritted solid-phase synthesis reactor. Add 10 mL of anhydrous Dichloromethane (DCM) and agitate continuously for 30 minutes. Drain the solvent. Reasoning: Swelling expands the polystyrene matrix, maximizing the exposure of reactive sites for subsequent kinetic steps.

  • Deprotection: Add 10 mL of 20% (v/v) piperidine in N,N-Dimethylformamide (DMF). Agitate for 5 minutes, drain, and repeat with a fresh 10 mL portion of 20% piperidine for 15 minutes.

  • Washing: Wash the resin sequentially to remove cleaved Fmoc byproducts: DMF (3 × 10 mL), DCM (3 × 10 mL), and DMF (3 × 10 mL).

  • Self-Validation (Kaiser Test): Extract 10–15 resin beads and apply Kaiser test reagents (ninhydrin). A deep blue color on the beads and in the solution confirms the successful exposure of free primary amines.

Phase 2: Coupling of (S)-Chroman-2-carboxylic acid
  • Activation: In a separate dry vial, dissolve 1.8 mmol (3.0 equivalents relative to resin loading) of (S)-chroman-2-carboxylic acid and 1.8 mmol of HATU in 5 mL of anhydrous DMF. Add 3.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 2 minutes to allow the active ester to form.

  • Coupling: Transfer the activated mixture to the reactor containing the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture. Wash the resin thoroughly with DMF (3 × 10 mL) and DCM (3 × 10 mL).

  • Self-Validation (Kaiser Test): Perform the Kaiser test on a small resin sample. The beads must remain colorless (in a yellowish solution), indicating >99% acylation of the amines. If beads appear blue or purple, repeat the coupling step before proceeding.

Phase 3: Cleavage and Global Deprotection
  • Preparation: Wash the resin with DCM (5 × 10 mL) to completely purge DMF. DMF traces can react with TFA during cleavage, generating formylating byproducts. Dry the resin under a gentle stream of nitrogen for 10 minutes.

  • Cleavage Cocktail: Prepare a fresh cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure water (v/v/v). Reasoning: TIS acts as a highly effective carbocation scavenger, preventing the re-alkylation of the electron-rich chroman ring during linker cleavage.

  • Execution: Add 10 mL of the cleavage cocktail to the dried resin. Agitate for 2 hours at room temperature.

  • Collection: Drain the cleavage solution into a round-bottom flask. Wash the resin with an additional 5 mL of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the combined filtrate under reduced pressure to approximately 2 mL. Add 20 mL of ice-cold diethyl ether to precipitate the final product. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice with cold ether.

  • Lyophilization: Dissolve the crude product in a 1:1 mixture of water and acetonitrile. Lyophilize overnight to yield the pure (S)-chroman-2-carboxamide derivative as a fluffy solid.

Quantitative Data & Yields

The following table summarizes the analytical and biological data for a representative library of (S)-chroman-2-carboxamide derivatives synthesized using this protocol. The biological data reflects the inhibitory concentration (IC₅₀) against NF-κB activation in LPS-stimulated macrophages, aligning with established structure-activity relationships[1].

Table 1: Analytical and Biological Data for Synthesized Derivatives

Compound IDR-Group (Amide)Isolated Yield (%)Purity (LC-MS, %)E.R. (Chiral HPLC)NF-κB IC₅₀ (µM)
S-C2C-01 -H (Primary Amide)88>98>99:1>50.0
S-C2C-02 Phenyl8597>99:143.9
S-C2C-03 4-Chlorophenyl829698:220.2
S-C2C-04 4-Methoxyphenyl8498>99:124.0
S-C2C-05 2-Hydroxyphenyl799598:222.5

Note: The Enantiomeric Ratio (E.R.) data confirms that the optimized HATU/DIPEA coupling conditions successfully prevent epimerization at the C2 position, maintaining the critical (S)-stereocenter required for target binding.

References

  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, MDPI.[2] URL:

  • Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate.[1] URL:

  • Isochroman-1-carboxylic acid Application Notes. Benchchem.[3] URL:

Sources

Method

Advanced Application Note: Synthesis and Biological Evaluation of Anti-Tubercular Derivatives from (S)-Chroman-2-Carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application: Development of novel anti-tubercular agents targeting Mycobacterium tuberculosis (Mtb) virulence factors and biosynth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application: Development of novel anti-tubercular agents targeting Mycobacterium tuberculosis (Mtb) virulence factors and biosynthetic pathways.

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis necessitates the development of novel molecular scaffolds. The chroman ring system (3,4-dihydro-2H-chromene) represents a privileged, highly lipophilic pharmacophore capable of penetrating the complex mycobacterial cell envelope[1]. This application note provides a comprehensive, self-validating guide to synthesizing enantiopure anti-tubercular derivatives from (S)-chroman-2-carboxylic acid . By maintaining the stereochemical integrity of the C2 chiral center, these derivatives exhibit high target specificity against critical mycobacterial enzymes, including Protein Tyrosine Phosphatase B (PtpB) and Enoyl-ACP Reductase (InhA)[2],[3].

Scientific Rationale & Target Biology

The selection of (S)-chroman-2-carboxylic acid as a starting material is driven by its structural rigidity and the spatial orientation provided by the (S)-enantiomer, which is critical for favorable binding thermodynamics in enzymatic active sites.

Recent pharmacological profiling has validated two primary mechanisms of action for these derivatives:

  • PtpB Inhibition: Mtb secretes PtpB into host macrophages to subvert immune responses and prevent apoptosis, ensuring bacterial survival. Highly substituted (S)-chroman-2-carboxamides synthesized via multicomponent reactions act as potent PtpB inhibitors, blocking this virulence mechanism[3].

  • InhA Inhibition: InhA is a crucial enzyme in the Type II fatty acid biosynthesis (FAS-II) pathway. (S)-Chroman-Schiff base (hydrazone) derivatives mimic the spatial geometry of the NADH cofactor, competitively binding to InhA and halting mycolic acid synthesis[2].

Fig 1: Mechanism of Mtb PtpB secretion and targeted inhibition by (S)-chroman derivatives.

Synthetic Strategies & Causality

To generate diverse screening libraries while preserving the (S)-configuration, two distinct synthetic pathways are employed:

Strategy A: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot multicomponent condensation between (S)-chroman-2-carboxylic acid, an amine, an aldehyde, and an isocyanide[3].

  • Mechanistic Causality: The U-4CR is selected for its exceptional atom economy and mild, room-temperature conditions. Heating chiral carboxylic acids often leads to racemization via enolization; the room-temperature Ugi reaction preserves the (S)-stereocenter. Methanol is strictly used as the solvent because its protic nature facilitates the crucial proton transfer required during the Mumm rearrangement of the intermediate α-adduct into the final stable bis-amide[3].

Strategy B: Hydrazide-Schiff Base Condensation

This strategy converts the carboxylic acid into a hydrazide, followed by condensation with an aryl aldehyde[2].

  • Mechanistic Causality: The hydrazone linkage (-CO-NH-N=CH-) is a clinically validated anti-tubercular pharmacophore (found in Isoniazid). Fusing this highly polar, hydrogen-bonding linkage with the lipophilic (S)-chroman core creates an amphiphilic molecule with optimized partition coefficients (LogP) for mycobacterial cell wall penetration[2].

Ugi_Workflow Prep Step 1: Reagent Prep (S)-Chroman-2-carboxylic acid + Aldehyde + Amine Imine Step 2: Imine Formation Stir at RT (30 min) in MeOH Prep->Imine Condensation Isocyanide Step 3: Isocyanide Addition tert-butyl isocyanide added Imine->Isocyanide Intermediate UgiProduct Step 4: Ugi Condensation Stir at RT for 24h Isocyanide->UgiProduct Multi-component Assembly Purification Step 5: Purification Column Chromatography UgiProduct->Purification Isolation

Fig 2: Step-by-step workflow of the Ugi-4CR for synthesizing chroman-2-carboxamides.

Experimental Protocols

Protocol A: Synthesis of (S)-Chroman-2-carboxamides via Ugi-4CR

Target Molecule: N-((tert-butylcarbamoyl)(4-substitutedphenyl)methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl)(S)-chroman-2-carboxamide[3].

  • Reagent Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 1.0 mmol of (S)-6-fluorochroman-2-carboxylic acid and 1.0 mmol of 3,4,5-trimethoxyaniline in 5.0 mL of anhydrous methanol.

  • Imine Pre-formation: Add 1.0 mmol of the selected aryl aldehyde to the solution. Stir the mixture at 25°C for 30 minutes.

    • Expert Insight: Pre-forming the Schiff base (imine) prior to isocyanide addition is a critical causality step; it prevents the competing Passerini three-component reaction, ensuring high yields of the desired Ugi product.

  • Isocyanide Addition: Slowly add 1.0 mmol of tert-butyl isocyanide dropwise to the stirring mixture.

  • Condensation: Stir the reaction continuously at room temperature for 24 hours.

    • Self-Validating Checkpoint: The reaction completion is physically indicated by the complete dissipation of the pungent isocyanide odor. Concurrently, TLC (Hexane:Ethyl Acetate 7:3) will show the disappearance of the starting acid spot and the emergence of a new, lower Rf​ spot corresponding to the highly polar bis-amide[3].

  • Purification: Remove methanol under reduced pressure. Purify the crude residue via silica gel column chromatography (gradient elution: hexane to 30% ethyl acetate in hexane) to isolate the pure (S)-isomer.

Protocol B: Synthesis of (S)-Chroman-Schiff Base Derivatives

Target Molecule: (S)-N'-(4-substitutedbenzylidene)chroman-2-carbohydrazide[2].

  • Esterification & Hydrazinolysis: Reflux (S)-chroman-2-carboxylic acid (1.0 mmol) in 10 mL methanol with 0.1 mL concentrated H2​SO4​ for 4 hours to form the methyl ester. After neutralization and extraction, dissolve the ester in 10 mL absolute ethanol and add 2.0 mmol of hydrazine hydrate (80%). Reflux for 6 hours to yield (S)-chroman-2-carbohydrazide.

  • Schiff Base Condensation: Dissolve 1.0 mmol of the isolated (S)-chroman-2-carbohydrazide and 1.0 mmol of a substituted benzaldehyde in 10 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid to catalyze the nucleophilic attack.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

    • Self-Validating Checkpoint: As the reaction progresses, the Schiff base product (which has a highly rigid, planar structure) becomes insoluble in the hot ethanol, resulting in the spontaneous precipitation of a solid mass. If no precipitate forms, the reaction has stalled.

  • Isolation: Cool the flask in an ice bath to maximize precipitation. Filter the solid under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the analytically pure (S)-Schiff base[2].

Quantitative Data & Structure-Activity Relationship (SAR)

The synthesized (S)-chroman derivatives demonstrate significant in vitro activity against Mycobacterium tuberculosis H37Rv strains. The table below summarizes the biological evaluation of key scaffold types synthesized using the protocols above.

Compound IDScaffold TypePrimary TargetMIC (Mtb H37Rv)IC50Docking Score / Affinity
5d [3](S)-Chroman-2-carboxamide (Ugi Product)PtpB70 μM53 μM4664 (Geometric Score)
SM-5A [2](S)-Chroman-Schiff BaseInhA32 µg/mLN/A-10.6 kcal/mol
PS08 [4]Spiro-[Chroman-2,4'-Piperidin]-4-OneMtb H37Ra3.72 μMN/AN/A

SAR Insights:

  • For the Ugi products (e.g., Compound 5d), the presence of a fluorine atom at the C6 position of the chroman ring significantly enhances hydrophobic surface contact with the α7−α8 face of the PtpB active site (specifically interacting with Ile207, Phe211, and Met206)[3].

  • For the Schiff base derivatives (e.g., SM-5A), molecular dynamics simulations confirm that the (S)-isomer maintains a highly stable compound-protein complex over a 100 ns trajectory within the InhA binding pocket, outperforming the natural substrate NADH in binding affinity (-10.6 kcal/mol vs -7.5 kcal/mol)[2].

References

  • Kapadiya, K. M., Jadeja, Y., Banik, A., & Ranjan, K. (2018). "In Silico and in Vitro Studies of Fluorinated Chroman-2-Carboxilic Acid Derivatives as an Anti-tubercular Agent." Folia Medica.

  • Mujeeb, S., Singh, K., & Al Zrkani, M. K. (2025). "Chroman-Schiff base derivatives as potential Anti-Tubercular Agents: In silico studies, Synthesis, and Biological evaluation." PubMed.

  • Chitti, S., et al. (2022). "Design, Synthesis and Biological Evaluation of Novel Spiro-[Chroman-2,4'-Piperidin]-4-One Analogs as Anti-Tubercular Agents." Chemistry & Biodiversity.

Sources

Application

Analytical Methods for the Comprehensive Quality Control of (S)-Chroman-2-Carboxylic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (S)-Chroman-2-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry, where stereochemical integrity...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Chroman-2-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry, where stereochemical integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This application note provides a comprehensive guide to the analytical methods required for the stringent quality control of this compound. We present an integrated strategy employing chromatographic and spectroscopic techniques to ensure identity, quantify chemical and enantiomeric purity, and characterize physicochemical properties. Detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (DSC/TGA) are provided, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH).[3][4]

The Imperative for a Multi-Technique Analytical Strategy

The quality control of a chiral intermediate like (S)-chroman-2-carboxylic acid cannot be assured by a single analytical technique. Each method provides a unique and essential piece of the quality puzzle.

  • Identity Confirmation: Spectroscopic methods (NMR, IR, MS) are indispensable for confirming the molecular structure, ensuring the correct compound has been synthesized.[5]

  • Purity Quantification: Chromatographic methods, particularly HPLC, are the gold standard for quantifying the levels of process-related impurities and, most critically, the unwanted (R)-enantiomer.[5][6]

  • Physicochemical Properties: Thermal analysis provides crucial information on properties like melting point and thermal stability, which can impact storage, handling, and downstream processing.[7]

This guide is structured to follow a logical workflow, moving from initial identity verification to rigorous quantitative purity analysis.

cluster_start Sample Receipt cluster_id Identity Confirmation cluster_purity Purity & Assay cluster_physchem Physicochemical Properties cluster_end Final Disposition Start (S)-Chroman-2-Carboxylic Acid Batch NMR 1H & 13C NMR (Structural Verification) Start->NMR Identity Tests IR FTIR (Functional Group ID) Start->IR Identity Tests MS Mass Spectrometry (Molecular Weight) Start->MS Identity Tests RP_HPLC Reversed-Phase HPLC (Chemical Purity, Assay) Start->RP_HPLC Quantitative Tests Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Start->Chiral_HPLC Quantitative Tests DSC_TGA DSC / TGA (Thermal Properties) Start->DSC_TGA Characterization Decision Quality Assessment (Pass/Fail vs. Specification) RP_HPLC->Decision Chiral_HPLC->Decision DSC_TGA->Decision Release Batch Release Decision->Release Pass Reject Batch Rejection Decision->Reject Fail

Caption: Integrated workflow for the quality control of (S)-chroman-2-carboxylic acid.

Identity Confirmation: Spectroscopic Analysis

Before any quantitative analysis, it is essential to unequivocally confirm the identity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information, confirming the carbon-hydrogen framework.[8]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of (S)-chroman-2-carboxylic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The acidic proton of the carboxylic acid may require adjustment of acquisition parameters or can be confirmed by a D₂O exchange experiment, where its signal disappears.[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Expected NMR Chemical Shifts (δ) in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Notes
-COOH ~12.0 (broad s) ~175-185 Acidic proton signal is broad and concentration-dependent.[9][10]
Aromatic Protons 6.8 - 7.5 (m) 115 - 160 Complex multiplets depending on substitution.
-O-CH -COOH ~4.8 (dd) ~70-75 Proton at the chiral center (C2).
-O-CH₂-CH₂ - 2.0 - 2.5 (m) ~20-30 Methylene protons at C3.

| Ar-CH₂ -CH₂- | 2.8 - 3.1 (m) | ~20-30 | Methylene protons at C4. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying key functional groups.[11]

Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.

Table 2: Expected FTIR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Appearance Rationale
O-H (Carboxylic Acid) 2500 - 3300 Very Broad Characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[8][9]
C=O (Carboxylic Acid) ~1710 Strong, Sharp Carbonyl stretch of a dimerized carboxylic acid. Conjugation may shift this slightly.[9]
C-O Stretch 1210 - 1320 Strong Associated with the carboxylic acid and the chroman ether linkage.

| C-H (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretching. |

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI-MS system.

  • Acquisition: Acquire the spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

Expected Result: For (S)-chroman-2-carboxylic acid (C₁₀H₁₀O₃, MW = 178.18 g/mol ), the primary ion observed in negative mode should be at m/z 177.1. A common fragmentation is the loss of the carboxyl group ([M-H-CO₂]⁻), resulting in an ion at m/z 133.1.[8]

Quantitative Purity Analysis: The Chromatographic Core

Chromatography is essential for separating and quantifying the target compound from all potential impurities.

Enantiomeric Purity by Chiral HPLC

The determination of enantiomeric excess (e.e.) is the most critical quality control test for a chiral compound. Chiral HPLC is the definitive method for this analysis.[5] The choice of a Chiral Stationary Phase (CSP) is paramount; polysaccharide-based columns are widely applicable and represent an excellent starting point for method development.[6][12]

Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL. Prepare a solution of the racemic mixture to verify the separation and identify the peaks.

  • Chromatographic Conditions: The following conditions are a robust starting point and should be optimized as needed.

Table 3: Recommended Chiral HPLC Method Parameters

Parameter Recommended Condition Rationale
Chiral Column Chiralpak® AD-H or Chiralcel® OD-H (5 µm, 4.6 x 250 mm) Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including carboxylic acids.[5][6]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) Normal phase elution often provides the best selectivity on these columns. TFA is a crucial acidic modifier that suppresses the ionization of the carboxylic acid, leading to sharp, symmetrical peaks.[5][12]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °C Temperature can affect selectivity; maintaining a constant temperature is critical for reproducibility.
Detection UV at 254 nm The chroman ring provides strong UV absorbance.

| Injection Vol. | 10 µL | Adjust as needed based on detector response. |

  • System Suitability Test (SST): Before running samples, inject the racemic mixture. The system is suitable for use if the criteria in Table 4 are met.

  • Analysis & Calculation: Inject the sample solution. Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the racemate injection. Calculate the enantiomeric excess (e.e.) as follows:

    e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

Table 4: System Suitability Criteria for Chiral HPLC

Parameter Acceptance Criterion Purpose
Resolution (Rs) ≥ 1.7 Ensures baseline separation between the (S) and (R) enantiomer peaks.[6]
Tailing Factor (T) 0.8 - 1.5 Confirms good peak shape, free from excessive tailing.

| Repeatability (%RSD) | ≤ 5.0% for 5 replicate injections of the minor peak in the racemate. | Demonstrates the precision of the injection and integration. |

Chemical Purity and Assay by Reversed-Phase HPLC

This method quantifies process-related impurities and degradation products, and can also be used to determine the overall assay (strength) of the material against a certified reference standard.

Protocol: Reversed-Phase HPLC for Chemical Purity

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to a concentration of approximately 1.0 mg/mL for purity analysis. For assay, prepare a sample and a reference standard solution at the same target concentration.

  • Chromatographic Conditions:

Table 5: Recommended Reversed-Phase HPLC Method Parameters

Parameter Recommended Condition
Column C18, 5 µm, 4.6 x 250 mm (e.g., Zorbax, Luna)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 20% to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 20% B; 26-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm

| Injection Vol. | 10 µL |

  • Analysis & Calculation: Inject a blank (diluent), followed by the sample solution. For purity, calculate the area percent of each impurity relative to the total area of all peaks. For assay, compare the peak area of the main peak in the sample to that of the reference standard.

Physicochemical Characterization: Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide data on the thermal behavior of the material.

  • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and heat of fusion.[13][14]

  • TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature.[7][15]

Protocol: DSC/TGA Analysis

  • Instrumentation: A simultaneous DSC/TGA instrument is ideal, but separate instruments can be used.[15]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate pan (e.g., aluminum).

  • Acquisition:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: A standard rate of 10 °C/min.

    • Temperature Range: Heat from ambient temperature (e.g., 30 °C) to a temperature beyond any expected decomposition (e.g., 400 °C).

  • Data Interpretation:

    • DSC Thermogram: Identify the endothermic peak corresponding to melting. The onset temperature is typically reported as the melting point.

    • TGA Thermogram: Identify the temperature at which significant weight loss begins, indicating the onset of thermal decomposition.

Analytical Method Validation: Ensuring Fitness for Purpose

Once developed, these analytical methods must be validated to demonstrate they are suitable for their intended purpose, as per ICH guidelines.[3][16][17] Validation ensures the reliability, accuracy, and precision of the results.

cluster_validation Key Validation Parameters Start Goal: Reliable Chiral Method Screen Screen CSPs & Mobile Phases Start->Screen Optimization Optimize Separation (Rs > 1.7, good peak shape) Screen->Optimization Validation Perform Full Method Validation (ICH Q2(R1)) Optimization->Validation Decision Method Meets Acceptance Criteria? Validation->Decision Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOQ Limit of Quantitation (LOQ) Robustness Robustness Implement Implement for Routine QC Testing Decision->Implement Yes ReDev Return to Optimization or Screening Decision->ReDev No ReDev->Optimization

Caption: Decision workflow for chiral HPLC method development and validation.

Table 6: Summary of Validation Parameters according to ICH Q2(R1)

Validation Parameter Purpose Typical Acceptance Criteria (for Undesired Enantiomer)
Specificity To ensure the method can separate and quantify the enantiomers without interference from other components.[4][6] Baseline resolution (Rs > 1.7) from all other peaks. Peak purity analysis should show no co-elution.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.[16] Correlation coefficient (r²) ≥ 0.99 for a range spanning from LOQ to 150% of the specification limit.
Accuracy To assess the closeness of the measured value to the true value. % Recovery of 80-120% for spiked samples at different concentration levels (e.g., 50%, 100%, 150% of spec limit).[6]
Precision (Repeatability) To assess the precision of the method over a short interval under the same conditions. %RSD ≤ 10% for multiple preparations at the target concentration.[16]
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be reliably quantified. Signal-to-Noise ratio ≥ 10. Must be at or below the reporting threshold for the impurity.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, column temp ±2°C).[3] | System suitability parameters (e.g., resolution) must still be met under varied conditions. |

Conclusion

The quality control of (S)-chroman-2-carboxylic acid demands a rigorous, multi-faceted analytical approach. The combination of spectroscopic techniques for identity confirmation and validated chromatographic methods for chemical and enantiomeric purity assessment provides a robust framework to ensure that each batch meets the high standards required for pharmaceutical development. The protocols and validation strategies outlined in this guide offer a comprehensive and reliable system for researchers, scientists, and quality control professionals to guarantee the integrity of this critical chiral intermediate.

References

  • BenchChem. (2025). Assessing the Purity of (S)-Ethyl Chroman-2-carboxylate: A Comparative Guide to Analytical Techniques. Benchchem.
  • Hill, D. W. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation. Benchchem.
  • Wang, Y., et al. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry (RSC Publishing).
  • MDPI. (2023, January 3). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI.
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
  • Singh, R., et al. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • Fiveable. (2026, March 2). Spectroscopy of Carboxylic Acid Derivatives. Fiveable.
  • FDA. (2024, March). Q2(R2) Validation of Analytical Procedures. Food and Drug Administration.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.
  • Gaber, B. P. (n.d.). Differential Scanning Calorimetry and Differential Thermal Analysis. In Thermal Analysis of Foods.
  • BenchChem. (2025). A Technical Guide to the Spectroscopic Characterization of 4-Methyl-4-chromanecarboxylic Acid. Benchchem.
  • Moore Analytical. (n.d.). Thermal Analysis- TGA/DSC. Moore Analytical.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Lewis, E. N., et al. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.

Sources

Method

Application Note: Advanced GC-MS Derivatization Workflows for (S)-Chroman-2-Carboxylic Acid

Introduction & Scientific Context (S)-chroman-2-carboxylic acid is a highly valuable chiral building block in modern drug development. It serves as a primary intermediate in the asymmetric synthesis of Nebivolol, a poten...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(S)-chroman-2-carboxylic acid is a highly valuable chiral building block in modern drug development. It serves as a primary intermediate in the asymmetric synthesis of Nebivolol, a potent β1-selective adrenergic receptor blocker[1][2]. Furthermore, the chroman structural core is foundational to vital antioxidant molecules, including α-tocopherol (Vitamin E) and Trolox (6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid)[1][3].

When analyzing (S)-chroman-2-carboxylic acid via Gas Chromatography-Mass Spectrometry (GC-MS), scientists face a fundamental thermodynamic challenge: the highly polar carboxylic acid (-COOH) moiety. Un-derivatized carboxylic acids tend to form intermolecular hydrogen bonds, leading to low volatility, severe peak tailing, and thermal degradation within the GC inlet[4]. To achieve the chromatographic resolution and sensitivity required for pharmaceutical quality control, the active hydrogen of the carboxyl group must be replaced with a less polar functional group prior to analysis.

This application note details two field-proven derivatization strategies—Silylation and Methylation —designed to transform (S)-chroman-2-carboxylic acid into volatile, thermally stable esters.

Mechanistic Insights: Choosing the Right Derivatization Agent

  • Silylation (BSTFA + 1% TMCS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the gold standard for carboxylic acids[5]. We utilize a formulation containing 1% Trimethylchlorosilane (TMCS). Causality: TMCS acts as a critical catalyst; the chloride ion serves as an excellent leaving group, lowering the activation energy required for the nucleophilic attack of the carboxylate oxygen onto the silicon atom. This ensures quantitative conversion of sterically hindered chroman structures into Trimethylsilyl (TMS) esters.

  • Methylation (BF3/Methanol): This approach utilizes Boron Trifluoride as a Lewis acid catalyst to drive a Fischer esterification, yielding a stable methyl ester. Causality: While silylation is faster, TMS derivatives are highly moisture-sensitive. Methyl esters are hydrolytically stable, allowing for aqueous extraction steps to remove matrix interferences before GC-MS injection.

Logic N1 High Polarity -COOH Group (Peak Tailing, Low Volatility) N2 Derivatization Agent (BSTFA/TMCS) N1->N2 Requires N3 Nucleophilic Attack (O atom on Si) N2->N3 Mechanism N4 Formation of TMS Ester (Increased Volatility) N3->N4 Yields N5 Electron Ionization (70 eV) Mass Spectrometry N4->N5 Analyzed via N6 Characteristic Fragmentation (m/z 73, [M-15]+, etc.) N5->N6 Produces

Mechanistic logic of silylation and subsequent GC-MS electron ionization fragmentation.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in quantitative analysis, these protocols are designed as self-validating systems . By introducing an Internal Standard (IS) prior to sample evaporation and derivatization, any volumetric losses, variations in derivatization kinetics, or GC injection inconsistencies are mathematically normalized.

Protocol A: Silylation (TMS Ester Formation)
  • Sample Preparation: Accurately weigh 1.0 mg of (S)-chroman-2-carboxylic acid into a 2 mL amber glass autosampler vial.

  • Internal Standard Addition (Validation Step): Add 50 µL of the IS solution (1.0 mg/mL heptadecanoic acid in LC-MS grade acetonitrile).

  • Desiccation: Evaporate the solvent to complete dryness under a gentle stream of ultra-high-purity nitrogen. Causality: BSTFA is extremely sensitive to moisture. Even trace amounts of water will preferentially react with the reagent, quenching the reaction and leading to incomplete derivatization.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent) followed by 50 µL of BSTFA containing 1% TMCS[5].

  • Thermal Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 70 °C for 60 minutes. Causality: The application of 70 °C thermal energy overcomes the steric hindrance of the chroman ring, ensuring 100% conversion to the TMS ester.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS.

Protocol B: Methylation (Methyl Ester Formation)
  • Sample Preparation: Weigh 1.0 mg of the analyte into a 2 mL glass vial and add 50 µL of the IS solution. Evaporate to dryness under nitrogen.

  • Reagent Addition: Add 500 µL of 14% BF3 in methanol.

  • Thermal Incubation: Seal and heat at 60 °C for 30 minutes.

  • Liquid-Liquid Extraction: Cool to room temperature. Add 500 µL of HPLC-grade hexane and 500 µL of saturated aqueous NaCl. Vortex vigorously for 60 seconds. Causality: The saturated NaCl drives the non-polar methyl ester entirely into the upper hexane layer (salting-out effect).

  • Phase Separation: Allow the phases to separate. Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to strip any residual water.

  • Analysis: Inject 1 µL of the dried hexane extract into the GC-MS.

Workflow A (S)-Chroman-2-Carboxylic Acid Sample Preparation B Addition of Internal Standard (Self-Validation) A->B C Silylation (BSTFA + 1% TMCS) B->C Pathway 1 D Methylation (BF3/MeOH) B->D Pathway 2 E Incubation (70°C, 60 min) C->E D->E F GC-MS Injection (Splitless Mode) E->F

Workflow for the derivatization of (S)-chroman-2-carboxylic acid prior to GC-MS analysis.

GC-MS Operating Conditions & Data Presentation

The following parameters are optimized for the separation of derivatized chroman compounds using standard quadrupole mass spectrometry[3].

Table 1: Optimized GC-MS Method Parameters
ParameterSetting / Specification
Column Fused silica capillary column (e.g., HP-5MS), 30 m × 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Ultra-high purity Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless, 1 µL injection volume
Inlet Temperature 250 °C
Oven Temperature Program 80 °C (hold 1 min) ramp 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Energy Electron Ionization (EI) at 70 eV
Scan Range m/z 50 to 500
Table 2: Diagnostic Mass Fragments for Identification

Understanding the fragmentation pattern is critical for structural confirmation. The derivatization process shifts the molecular weight (MW) and introduces specific diagnostic ions.

Derivative TypeMolecular Weight (MW)Base Peak (m/z)Key Diagnostic Fragments (m/z)
Un-derivatized 178 g/mol N/A (Poor Response)178 (M+), 133 ([M-COOH]+)
TMS Ester 250 g/mol 73 (TMS cation)250 (M+), 235 ([M-CH3]+), 133 (Chroman core)
Methyl Ester 192 g/mol 133 (Chroman core)192 (M+), 177 ([M-CH3]+), 133 ([M-COOCH3]+)

Note: The m/z 133 fragment represents the stable chroman core after the loss of the derivatized carboxyl group, serving as a highly reliable quantifier ion across different derivatization methods.

Sources

Application

Application Notes and Protocols: High-Throughput Screening of (S)-Chroman-2-Carboxylic Acid Libraries for Drug Discovery

Abstract The (S)-chroman-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with potential therapeutic applications in neurodegenerativ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The (S)-chroman-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with potential therapeutic applications in neurodegenerative diseases, cancer, and inflammatory conditions.[1][2][3] High-throughput screening (HTS) provides a rapid and efficient methodology for interrogating large chemical libraries based on this scaffold to identify novel modulators of biological targets.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, implementation, and analysis of HTS campaigns for (S)-chroman-2-carboxylic acid libraries. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols, and discuss robust data analysis workflows for hit identification and validation.

Introduction: The Significance of the (S)-Chroman-2-Carboxylic Acid Scaffold

The chroman ring system, a bicyclic ether, is a common motif in a variety of natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities.[7] The introduction of a carboxylic acid at the 2-position, particularly with a defined (S)-stereochemistry, imparts specific conformational constraints and a key interaction point (a hydrogen bond donor and acceptor) that can drive high-affinity binding to biological targets.[8] The carboxylic acid moiety is a common feature in many drugs and natural ligands, often playing a critical role in pharmacophore recognition.[8]

The therapeutic potential of chroman derivatives has been explored in various contexts:

  • Neuroprotection: Certain chroman derivatives have shown promise in the context of Alzheimer's disease by targeting enzymes like cholinesterases.[1][2]

  • Anticancer Activity: The chroman scaffold has been incorporated into molecules designed to inhibit cancer cell growth.[3]

  • Sirtuin Inhibition: Substituted chroman-4-ones have been identified as selective inhibitors of SIRT2, a target implicated in aging-related diseases.[9]

Given this therapeutic promise, the systematic screening of diverse (S)-chroman-2-carboxylic acid libraries against novel biological targets is a compelling strategy for modern drug discovery.

Library Design and Synthesis: Building a High-Quality Screening Collection

A successful HTS campaign begins with a well-designed and high-quality chemical library. The goal is to maximize chemical diversity around the core scaffold to explore a wide range of structure-activity relationships (SAR).

Rationale for Diversity-Oriented Synthesis

Instead of synthesizing a large number of very similar analogs, a diversity-oriented approach is more efficient for initial screening. This involves systematically varying substituents at key positions on the chroman ring to modulate physicochemical properties such as:

  • Lipophilicity (LogP): Affects membrane permeability and solubility.

  • Electronic Effects: Electron-donating or -withdrawing groups can influence the pKa of the carboxylic acid and other interactions.

  • Steric Bulk: Can dictate binding pocket accessibility and selectivity.

  • Hydrogen Bonding Potential: Additional functional groups can provide further interactions with the target protein.

Synthetic Strategy: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a rapid, efficient, and scalable method for generating libraries of chromone-2-carboxylic acids, which can be precursors to the desired (S)-chroman-2-carboxylic acids.[10][11][12] This approach significantly reduces reaction times and often improves yields compared to conventional heating methods.[10][11]

Protocol 1: Microwave-Assisted Synthesis of a Chromone-2-Carboxylic Acid Library

This protocol is adapted from methodologies described for the synthesis of chromone-2-carboxylic acids.[10][11][13]

Materials:

  • Substituted 2'-hydroxyacetophenones

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine a substituted 2'-hydroxyacetophenone (1.0 eq), diethyl oxalate (1.5 eq), and a solution of sodium ethoxide in ethanol (2.0 eq).

  • Microwave Irradiation (Step 1 - Condensation): Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes). This step facilitates the initial Claisen-type condensation.

  • Acidification and Cyclization (Step 2): After cooling the reaction mixture, carefully add aqueous HCl to neutralize the base and catalyze the intramolecular cyclization to form the chromone ring.

  • Microwave Irradiation (Step 2 - Cyclization): Reseal the vessel and irradiate again under controlled conditions (e.g., 140 °C for 20-40 minutes) to drive the cyclization and hydrolysis of the ester to the carboxylic acid.

  • Work-up and Purification: After cooling, the precipitated product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or flash column chromatography if necessary.[11]

Chiral Resolution and Quality Control

For the synthesis of the enantiomerically pure (S)-chroman-2-carboxylic acids, a chiral resolution step is necessary. This can be achieved through enzymatic resolution, which offers a green and highly selective method.[14]

Quality Control (QC) is paramount before screening:

  • Purity: Assessed by HPLC and/or LC-MS. A purity of >95% is generally required for HTS.

  • Identity: Confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Concentration: Accurately determined to ensure reliable dose-response relationships.

Assay Development and Optimization for HTS

The choice of assay is critical for the success of an HTS campaign. It must be robust, reproducible, and amenable to automation in a high-density format (e.g., 384- or 1536-well plates).[15][16]

Assay Selection: Biochemical vs. Cell-Based Assays
  • Biochemical Assays: These assays use purified components (e.g., a recombinant enzyme and its substrate) and are generally simpler to develop and less prone to compound interference.[17][18] They directly measure the effect of a compound on the target protein.

  • Cell-Based Assays: These assays are conducted in living cells, providing a more physiologically relevant context.[19][20][21] They can assess a compound's effect on a specific pathway or a cellular phenotype, but can be more complex to optimize and are susceptible to cytotoxicity effects.

The choice between these will depend on the nature of the biological target and the desired information.

Fluorescence-Based Readouts: A Versatile HTS Platform

Fluorescence-based assays are widely used in HTS due to their high sensitivity, wide dynamic range, and amenability to miniaturization.[17][22][23][24] Common formats include:

  • Fluorescence Polarization (FP): Ideal for monitoring binding events.[22][23]

  • Förster Resonance Energy Transfer (FRET): Can be used for both binding and enzymatic assays.[24]

  • Time-Resolved FRET (TR-FRET): Reduces background fluorescence, increasing assay sensitivity.[15]

Assay Validation: Ensuring Robustness and Reliability

Before initiating a full-scale screen, the assay must be rigorously validated to ensure it can reliably identify true hits.[16] Key validation parameters include:

  • Z'-factor: A statistical measure of assay quality that takes into account the signal-to-background ratio and data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17][25]

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control.

  • Coefficient of Variation (%CV): A measure of the variability of the data. A %CV of <10-15% is generally desirable.[25]

Parameter Formula Acceptable Range for HTS Interpretation
Z'-factor 1 - (3 * (σp + σn)) / |μp - μn|≥ 0.5Indicates a large separation between positive and negative controls with low data variability.[25]
Signal-to-Background (S/B) μp / μn> 5A sufficiently large dynamic range to distinguish between active and inactive compounds.
Coefficient of Variation (%CV) (σ / μ) * 100< 15%Demonstrates the precision and reproducibility of the assay.[25]
Table 1: Key Assay Validation Parameters for HTS. σp and σn are the standard deviations of the positive and negative controls, respectively. μp and μn are the means of the positive and negative controls, respectively.

The High-Throughput Screening Workflow

The HTS process is a multi-step workflow that requires careful planning and execution.[5]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation Lib_Prep Library Preparation (Compound Plating) Assay_Prep Assay Plate Preparation Lib_Prep->Assay_Prep Transfer Screening Automated Screening Assay_Prep->Screening Incubate & Read Data_Acq Data Acquisition Screening->Data_Acq Primary_Analysis Primary Data Analysis (Hit Identification) Data_Acq->Primary_Analysis Hit_Confirmation Hit Confirmation (Re-testing) Primary_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Secondary_Assay Secondary/Orthogonal Assays Dose_Response->Secondary_Assay

Caption: High-Throughput Screening Workflow.

Protocol 2: General Protocol for a Fluorescence-Based HTS Assay

This protocol provides a general framework that can be adapted for specific fluorescence-based assays.

Materials:

  • 384-well, black, solid-bottom assay plates[16]

  • (S)-chroman-2-carboxylic acid library in DMSO

  • Assay buffer

  • Recombinant target protein

  • Fluorescent substrate or probe

  • Positive and negative controls

  • Automated liquid handling system

  • Multi-mode plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50-100 nL) of each compound from the library stock plates into the corresponding wells of the 384-well assay plates.

  • Reagent Addition:

    • Add the assay buffer to all wells.

    • Add the target protein to all wells except the negative control wells.

    • Add the fluorescent substrate/probe to all wells.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow for the reaction to occur or for binding to reach equilibrium.

  • Signal Detection: Read the fluorescence signal (e.g., fluorescence intensity, polarization, or TR-FRET ratio) using a compatible plate reader.

  • Data Analysis: Analyze the raw data to identify primary hits.

Data Analysis and Hit Identification

Raw HTS data requires normalization and statistical analysis to confidently identify "hits" – compounds that exhibit the desired biological activity.[26]

Data Normalization

Normalization is crucial to correct for systematic errors such as plate-to-plate variability or edge effects.[25] A common method is to normalize the data to the plate controls:

% Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))

Hit Selection Criteria

A "hit" is typically defined as a compound that produces a response exceeding a certain threshold, often based on the standard deviation (SD) of the sample population (e.g., >3 SD from the mean of the negative controls).

Hit Confirmation and Dose-Response Analysis

Primary hits must be re-tested to confirm their activity and rule out false positives.[5] Confirmed hits are then subjected to dose-response analysis, where the compound is tested at multiple concentrations to determine its potency (IC50 or EC50).

Hit Prioritization Parameter Description Significance
Potency (IC50/EC50) The concentration of a compound required to elicit a 50% response.A primary indicator of a compound's effectiveness.
Efficacy (Maximal Effect) The maximum biological effect a compound can produce.Indicates the potential therapeutic benefit.
Structure-Activity Relationship (SAR) The relationship between the chemical structure of a molecule and its biological activity.Guides lead optimization efforts.
Ligand Efficiency (LE) A measure of the binding energy per non-hydrogen atom of a molecule.Helps in selecting compounds with favorable binding properties for further development.

Table 2: Parameters for Hit Prioritization.

Eliminating False Positives

HTS is prone to false positives, which can arise from various sources:

  • Compound Autofluorescence: Can interfere with fluorescence-based readouts.

  • Assay Interference: Compounds may inhibit the reporter enzyme or interact with assay components.

  • Promiscuous Inhibitors: Compounds that show activity against a wide range of targets, often through non-specific mechanisms like aggregation.

Secondary and orthogonal assays are essential to eliminate these artifacts and confirm that the observed activity is due to specific interaction with the target of interest.[5]

Conclusion and Future Directions

High-throughput screening of (S)-chroman-2-carboxylic acid libraries is a powerful strategy for the identification of novel therapeutic leads. By combining rational library design, robust assay development, and rigorous data analysis, researchers can efficiently explore the chemical space around this privileged scaffold. Future advancements in HTS, such as the integration of artificial intelligence and machine learning for hit prioritization, will further accelerate the drug discovery process.[5][27] The hits identified from these screens can serve as starting points for medicinal chemistry campaigns aimed at optimizing their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new medicines.

References

  • New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2) - PMC. Available from: [Link]

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  • Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery | ACS Central Science. Available from: [Link]

  • High throughput screening in modern drug discovery. Available from: [Link]

  • High-Throughput Screening Assay Datasets from the PubChem Database - PMC. Available from: [Link]

  • Using High-Throughput Screening to Rapidly Identify Targets | Lab Manager. Available from: [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening - PMC. Available from: [Link]

  • Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen. Available from: [Link]

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step Forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed. Available from: [Link]

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC. Available from: [Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC. Available from: [Link]

  • High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases | ACS Chemical Biology. Available from: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. Available from: [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Available from: [Link]

  • Fluorescence-based investigations of RNA-small molecule interactions - PubMed. Available from: [Link]

  • A high-throughput screening assay for pyruvate carboxylase - PubMed. Available from: [Link]

  • Strategies for the screening of small molecule libraries. (A)... | Download Scientific Diagram. Available from: [Link]

  • Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. Available from: [Link]

  • (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Available from: [Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing). Available from: [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen. Available from: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. Available from: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Semantic Scholar. Available from: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery - ChemCopilot. Available from: [Link]

  • A cell-based screening method using an intracellular antibody for discovering small molecules targeting the translocation protein LMO2 - PMC. Available from: [Link]

  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. Available from: [Link]

  • Maximizing Drug Discovery with High-Throughput and High-Content Screening. Available from: [Link]

  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Available from: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace. Available from: [Link]

  • Development of Prediction Capabilities for High-Throughput Screening of Physiochemical Properties by Biomimetic Chromatography - MDPI. Available from: [Link]

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization - ResearchGate. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Storage of (S)-Chroman-2-Carboxylic Acid

Welcome to the technical support and troubleshooting guide for (S)-chroman-2-carboxylic acid . As a critical chiral building block in the asymmetric synthesis of α-tocopherol (Vitamin E) and cardiovascular therapeutics l...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for (S)-chroman-2-carboxylic acid . As a critical chiral building block in the asymmetric synthesis of α-tocopherol (Vitamin E) and cardiovascular therapeutics like Nebivolol[1][2], maintaining the stereochemical and structural integrity of this compound is paramount.

This guide is designed for researchers and process chemists. It details the mechanistic causes of degradation, establishes field-proven storage protocols, and provides a self-validating analytical workflow to ensure your material meets strict quality attributes before downstream synthesis.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my (S)-chroman-2-carboxylic acid losing enantiomeric purity (ee%) during storage or scale-up?

The Causality: The chiral center at the C2 position is flanked by the electron-withdrawing carboxylic acid group and the electronegative ring oxygen. This unique local environment increases the acidity of the alpha-proton. Under inappropriate storage conditions (excessive heat) or during downstream activation (exposure to strong bases during amide/ester coupling), this proton can be abstracted[3][4]. The Mechanism: Deprotonation forms a transient, planar achiral enolate intermediate. Upon reprotonation, the hydrogen can add to either face of the molecule, scrambling the stereocenter and resulting in irreversible racemization[3]. The Solution: Always store the free acid at low temperatures. During synthetic scale-up, avoid harsh bases. If direct amide formation is required, utilize coupling additives (e.g., HOBt, Oxyma) that suppress racemization pathways[4].

Q2: What are the optimal long-term storage conditions to prevent chemical degradation?

The Causality: The chroman ring is the foundational pharmacophore of Vitamin E, meaning it is biologically and chemically engineered to act as an antioxidant[1]. It readily donates hydrogen atoms to quench radicals, forming a resonance-stabilized phenoxyl-type radical. Because of this inherent property, the isolated building block is highly vulnerable to atmospheric oxygen and UV light, which initiate oxidative ring cleavage and degradation[1][3]. The Solution:

  • Temperature: Store at 2–8°C for routine use, or -20°C for long-term archiving[5].

  • Atmosphere: Purge the headspace of the storage container with an inert gas (Argon or Nitrogen) to displace reactive oxygen species.

  • Light & Moisture: Keep tightly sealed in amber glass or opaque containers to prevent photo-oxidation and moisture absorption[5].

Q3: How do I accurately detect degradation or racemization before a critical synthesis step?

The Causality: Standard reverse-phase HPLC (e.g., C18 columns) will only separate chemically distinct degradation products (like oxidized ring fragments) but will completely mask racemization because enantiomers have identical physicochemical properties in an achiral environment. The Solution: You must utilize a normal-phase Chiral High-Performance Liquid Chromatography (HPLC) method. Polysaccharide-based chiral stationary phases (CSPs) provide the necessary chiral recognition via steric interactions and hydrogen bonding with the chroman ring and the carboxylic acid moiety[6][7].

Part 2: Quantitative Stability Profile

The following table summarizes the expected stability of (S)-chroman-2-carboxylic acid under various environmental conditions, allowing you to benchmark your laboratory's storage practices.

Table 1: Stability Profile and Storage Matrix

Storage ConditionTimeframeEnantiomeric Purity (ee%)Chemical PurityScientist Recommendation
-20°C, Argon, Dark > 2 Years> 99.0%> 99.5%Optimal for long-term archiving and reference standards.
2–8°C, Sealed, Dark 6–12 Months> 98.5%> 99.0%Standard working storage for active laboratory use[5].
25°C, Ambient Air 1 Month~ 95.0% (Slow racemization)~ 97.0% (Oxidation)Not recommended. Material will slowly degrade[1].
40°C, High Humidity 1 Week< 90.0%< 90.0%Causes rapid enolization and oxidative cleavage[3].

Part 3: Experimental Protocol for Enantiomeric Excess (ee%) Determination

To ensure trustworthiness, this protocol is designed as a self-validating system . You must run a racemic standard prior to your sample; if the system fails to resolve the (R) and (S) peaks of the standard, the sample data cannot be trusted.

Objective: Quantify the ratio of (S) and (R) enantiomers to validate storage integrity.

Materials & Reagents:

  • Column: Chiralcel OJ (250 mm × 4.6 mm, 5 µm) or an equivalent cellulose/amylose-based CSP[7].

  • Mobile Phase Solvents: HPLC-grade Heptane and Isopropanol (IPA)[6][7].

  • Additive: Trifluoroacetic acid (TFA).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix Heptane and IPA in a 90:10 (v/v) ratio[6][7]. Add 0.1% TFA to the mixture.

    • Expert Insight: The addition of TFA is non-negotiable. It suppresses the ionization of the carboxylic acid moiety. Without it, the analyte will interact too strongly with the stationary phase, causing severe peak tailing and destroying baseline resolution.

  • Sample Preparation: Accurately weigh ~5 mg of the (S)-chroman-2-carboxylic acid sample. Dissolve entirely in 5 mL of the mobile phase (1 mg/mL stock)[6]. Filter the solution through a 0.22 µm PTFE syringe filter to protect the chiral column.

  • Chromatographic Execution:

    • Flow Rate: 0.5 mL/min[7].

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 220 nm.

  • System Suitability (Validation Step): Inject a racemic mixture of chroman-2-carboxylic acid. Confirm that the resolution ( Rs​ ) between the (R) and (S) peaks is >1.5 . Under these conditions, the amides/acids typically elute between 20 and 30 minutes[7].

  • Data Analysis: Inject the (S)-sample. Calculate the enantiomeric excess using the area under the curve (AUC):

    ee%=Area(S)​+Area(R)​Area(S)​−Area(R)​​×100

Part 4: Degradation Pathway Visualization

The following logical diagram maps the causality between improper storage conditions and the specific chemical degradation pathways of the molecule.

Degradation pathways of (S)-chroman-2-carboxylic acid under improper storage conditions.

References

  • C-13 CP/MAS NMR studies of vitamin E model compounds, ResearchG
  • Comprehensive Review on the Degradation Chemistry and Toxicity Studies of Functional Materials, ACS Biom
  • EP1673362A2 - Method for producing chromane derivatives that are devoid of enantiomers and are substituted in position 2, Google P
  • R-chroman-2-carboxylic Acid / (R)-chroman-2-carboxylicacid, IndiaMART,
  • Chiral HPLC Method for the Stereoselective Separation of 6-Fluoro-2-(oxiran-2-yl)chroman Isomers, Benchchem,
  • 6-Aminochroman-2-carboxylic Acid, Benchchem,

Sources

Optimization

Optimizing reaction conditions for the amidation of (S)-chroman-2-carboxylic acid

Technical Support Center: Amidation of (S)-Chroman-2-Carboxylic Acid Welcome to the technical support center for the amidation of (S)-chroman-2-carboxylic acid. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amidation of (S)-Chroman-2-Carboxylic Acid

Welcome to the technical support center for the amidation of (S)-chroman-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile chiral building block. The inherent challenges of amide bond formation, particularly with chiral carboxylic acids, necessitate a robust understanding of reaction conditions to ensure high yield, purity, and stereochemical integrity. This resource provides in-depth answers to frequently asked questions and a systematic guide to troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for the amidation of (S)-chroman-2-carboxylic acid, and what are the key differences between them?

The choice of coupling reagent is critical for a successful amidation. For a chiral substrate like (S)-chroman-2-carboxylic acid, the ideal reagent should provide high yields while minimizing the risk of racemization. The most common classes of coupling reagents are carbodiimides, phosphonium salts, and uronium salts.[1][2][3]

  • Carbodiimides (e.g., DCC, EDC): These are cost-effective and widely used reagents that activate the carboxylic acid to form an O-acylisourea intermediate.[4][5] This intermediate is then attacked by the amine to form the amide bond.

    • DCC (N,N'-dicyclohexylcarbodiimide): The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents, which can simplify purification by filtration in solution-phase synthesis.[5][6] However, this insolubility makes it unsuitable for solid-phase synthesis.[5]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC and its urea byproduct are water-soluble, making them ideal for reactions where purification involves aqueous extraction.[6][7]

  • Phosphonium Salts (e.g., PyBOP): These reagents, like Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high efficiency and low racemization rates.[8] They are particularly useful for sterically hindered substrates.[9] A key advantage is that they do not react with the free amino group of the amine component.[1]

  • Uronium Salts (e.g., HATU, HBTU, COMU): These are among the most efficient coupling reagents, offering rapid reaction times and minimal racemization, especially when used with additives.[2][10]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Reacts faster and with less epimerization compared to HBTU.[2]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that is not explosive and produces water-soluble byproducts, simplifying purification.[11]

Coupling Reagent Key Advantages Considerations
DCC Cost-effective, insoluble byproduct simplifies purification.[5][6]Byproduct can be difficult to remove in solid-phase synthesis.[5]
EDC Water-soluble byproduct allows for easy aqueous workup.[6][7]Can be moisture-sensitive.[12]
PyBOP High efficiency, low racemization, good for hindered substrates.[8][9]Can be more expensive than carbodiimides.
HATU/HBTU Fast reaction times, minimal racemization.[2][10]Can be costly.
COMU High reactivity, non-explosive, water-soluble byproducts.[11]Newer and potentially more expensive option.
Q2: How can I minimize racemization of the chiral center at the 2-position of the chroman ring during the amidation reaction?

Preserving the stereochemical integrity of (S)-chroman-2-carboxylic acid is paramount. Racemization can occur during the activation of the carboxylic acid.[13] Here are several strategies to mitigate this risk:

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) are highly recommended, especially when using carbodiimides.[2][8] These additives react with the activated carboxylic acid intermediate to form an active ester that is less prone to racemization.[5] HOAt is generally more effective than HOBt at suppressing racemization.

  • Choice of Coupling Reagent: Phosphonium and uronium reagents like HATU and PyBOP are inherently less likely to cause racemization compared to carbodiimides alone.[1][2]

  • Control of Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.[13] It is often beneficial to perform the activation step at 0°C.

  • Base Selection: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) instead of less hindered bases to minimize base-catalyzed racemization.[13]

Q3: What is the role of bases like DIPEA and DMAP in the amidation reaction, and are they always necessary?

Bases play a crucial role in amidation reactions, but their functions can differ.

  • DIPEA (N,N-Diisopropylethylamine): This is a non-nucleophilic base used to neutralize any acid salts present (e.g., if the amine is used as a hydrochloride salt) and to facilitate the coupling reaction by ensuring the amine is in its free, nucleophilic form.[13]

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst.[14] It reacts with the activated carboxylic acid to form a highly reactive acylpyridinium intermediate. However, it is also a strong base and can increase the risk of racemization, so it should be used in catalytic amounts.[2][14]

The necessity of a base depends on the specific protocol. If the amine is not a salt, a base may not be strictly required, but it is often included to ensure the reaction proceeds efficiently.

Troubleshooting Guide

Problem 1: Low or No Product Yield

A low yield of the desired amide is a common issue. The following flowchart can help diagnose and solve the problem.

G start Low Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_activation Verify Carboxylic Acid Activation check_reagents->check_activation Reagents OK sub_reagents Use fresh coupling reagent and dry solvents. Ensure correct stoichiometry (often 1.1-1.5 eq of acid/coupling reagent). check_reagents->sub_reagents check_amine Assess Amine Nucleophilicity check_activation->check_amine Activation Confirmed sub_activation Use a more powerful coupling reagent (e.g., HATU, COMU). Add HOBt or HOAt. check_activation->sub_activation check_solubility Evaluate Reactant Solubility check_amine->check_solubility Amine is Reactive sub_amine For electron-deficient amines, increase reaction time/temperature. Consider using a more potent coupling system. check_amine->sub_amine check_conditions Review Reaction Conditions (Temp, Time) check_solubility->check_conditions Reactants Soluble sub_solubility Change to a more polar solvent (e.g., DMF, NMP). Ensure complete dissolution before proceeding. check_solubility->sub_solubility sub_conditions Increase reaction time. Consider a 'double coupling' strategy. check_conditions->sub_conditions

Caption: Troubleshooting workflow for low amidation yield.

  • Potential Cause: Poor Reagent Quality.

    • Solution: Carbodiimides like EDC can be sensitive to moisture.[12] Use freshly opened or properly stored reagents. Ensure all solvents are anhydrous, as water can hydrolyze the activated intermediate.[6]

  • Potential Cause: Incomplete Activation of the Carboxylic Acid.

    • Solution: If using a carbodiimide, the addition of HOBt or HOAt can enhance the reaction.[8] For challenging couplings, switching to a more powerful reagent like HATU or COMU may be necessary.[10][11]

  • Potential Cause: Low Nucleophilicity of the Amine.

    • Solution: Electron-deficient or sterically hindered amines may react slowly.[9] Increasing the reaction temperature or time may be required. A more reactive coupling agent can also overcome this issue.

  • Potential Cause: Poor Solubility of Reactants.

    • Solution: Ensure all starting materials are fully dissolved in the reaction solvent.[13] If solubility is an issue, consider switching to a more polar aprotic solvent such as DMF or NMP.

  • Potential Cause: Insufficient Reaction Time or Temperature.

    • Solution: Monitor the reaction by TLC or LC-MS to determine if it has gone to completion. If the reaction has stalled, consider increasing the temperature or allowing it to stir for a longer period. For particularly difficult couplings, a "double coupling" approach, where a second charge of the coupling reagent and carboxylic acid is added, can be effective.[15]

Problem 2: Presence of N-Acylurea Byproduct

This side product is common when using carbodiimide coupling reagents.

  • Mechanism of Formation: The O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea.[5]

  • Prevention:

    • Add HOBt or HOAt: These additives react with the O-acylisourea intermediate faster than the rearrangement can occur, forming an active ester and minimizing N-acylurea formation.[5]

    • Control Stoichiometry: Using an excess of the carbodiimide can lead to this side reaction.[16] Use near-equimolar amounts of the carboxylic acid and coupling reagent.

Problem 3: Difficulty in Purifying the Product

Purification can be challenging due to the presence of byproducts and unreacted starting materials.

  • Issue: Dicyclohexylurea (DCU) from DCC.

    • Solution: DCU is mostly insoluble in many organic solvents and can often be removed by filtration.[5] If some remains, it can sometimes be removed by precipitation from a concentrated solution at low temperature.

  • Issue: Water-Soluble Byproducts from EDC.

    • Solution: The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup.[6][7] Perform several extractions with a dilute acid (to remove unreacted amine and basic byproducts), followed by a dilute base (to remove unreacted carboxylic acid and HOBt), and finally brine.

  • General Purification Strategy: Column chromatography on silica gel is a reliable method for purifying the final amide product from any remaining impurities.

Experimental Protocols

General Protocol for Amidation using EDC/HOBt

This protocol provides a starting point for the amidation of (S)-chroman-2-carboxylic acid.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-chroman-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolution: Dissolve the mixture in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of EDC: Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • If using DCM, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • If using DMF, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Perform the same aqueous washes.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Acid, Amine, HOBt B Dissolve in Anhydrous Solvent A->B C Cool to 0°C B->C D Add EDC C->D E Warm to RT, Stir 12-24h D->E F Monitor Progress (TLC/LC-MS) E->F G Aqueous Washes F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Standard amidation workflow.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved from [Link]

  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Biotage. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • Vankayalapati, H., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3564-3568.
  • Fathima, A., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2937–2949.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138.
  • Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • ACS Publications. (2024, January 9). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. Retrieved from [Link]

  • Patsnap. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. Retrieved from [Link]

  • Heterocycles. (2020, October 29). HYBRID CATALYSIS OF 8-QUINOLINECARBOXALDEHYDE AND BRØNSTED ACID FOR EFFICIENT RACEMIZATION OF α-AMINO AMIDES AND ITS APPLICATI. Retrieved from [Link]

  • ChemRxiv. (2021, August 5). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 432. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • University of Groningen. (n.d.). Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2018, June 6). Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024, December 29). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]

  • Molecules. (2016). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Retrieved from [Link]

  • NIH. (n.d.). one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

Sources

Troubleshooting

Chiral Intermediates Technical Support Center: (S)-Chroman-2-Carboxylic Acid Workup

Welcome to the Technical Support Center for chiral building blocks. (S)-Chroman-2-carboxylic acid is a privileged scaffold heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral building blocks. (S)-Chroman-2-carboxylic acid is a privileged scaffold heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the antihypertensive drug Nebivolol and α-tocopherol (Vitamin E)[1].

While the alkaline hydrolysis of its ester precursor is a standard synthetic step, the subsequent aqueous workup is notoriously problematic. Researchers frequently encounter unexplained drops in enantiomeric excess (ee%), poor yields, or mysterious impurities. This guide provides field-proven, self-validating protocols to diagnose and eliminate degradation pathways during your workup.

Diagnostic Matrix: Quantitative Troubleshooting

Before altering your protocol, identify your specific failure mode using the diagnostic matrix below. This table summarizes typical quantitative symptoms, their root causes, and the immediate corrective actions required.

Symptom / IndicatorQuantitative DataMechanistic Root CauseCorrective Action
Loss of Chiral Purity ee drops from >99% to <90%Base-catalyzed enolization at C-2 due to localized heating or prolonged alkaline exposure[2].Maintain strict cryogenic control (0–5 °C) during acid addition.
Re-esterification HPLC shows >5% starting esterResidual alcoholic solvents reacted with the acid under low pH conditions[3].Completely remove MeOH/EtOH via rotary evaporation before acidification.
Scaffold Degradation Yield <80%, multiple TLC spotsHydrolysis of the chroman ether linkage in neutral/weakly acidic aqueous suspensions[4].Rapidly drive the aqueous layer to pH 1–3 (the stable zone) and extract immediately.
Deep-Dive FAQs: Understanding the Causality

Q1: Why does my product lose enantiomeric purity (ee%) during the neutralization phase? A: The stereocenter of (S)-chroman-2-carboxylic acid is located at the C-2 position, directly flanked by an electron-withdrawing carboxylate group and the chroman ring's ether oxygen. This makes the alpha-proton unusually labile. If the reaction mixture experiences localized heating during the highly exothermic addition of strong acid, or if it is left in a strongly alkaline state for too long, hydroxide ions abstract this proton. This forms a planar enolate intermediate. Upon reprotonation, the stereochemical integrity is destroyed, resulting in racemization[2].

Base-catalyzed racemization pathway of (S)-chroman-2-carboxylic acid via enolate formation.

Q2: I am observing significant yield loss and the presence of starting material (ester) after acidification. What went wrong? A: This is a classic case of unintended Fischer esterification. Alkaline hydrolysis is typically performed in a mixture of water and an alcohol (like methanol or ethanol). If this organic solvent is not completely removed prior to acidification, the addition of concentrated HCl drives the equilibrium backward. The newly formed carboxylic acid reacts with the residual alcohol under the highly acidic conditions of the workup, reverting back to the starting ester[1].

Q3: How does pH affect the stability of the chroman ring itself? A: The chroman-2-carboxylic acid scaffold exhibits a highly specific pH-dependent stability profile. It is fundamentally unstable in alkaline media and highly sensitive to ring-opening hydrolysis in dilute aqueous suspensions at neutral to weakly acidic pH. However, it is remarkably stable in strongly acidic environments (pH ≤ 4)[4]. Therefore, rapidly driving the pH down to 1–3 during workup is not merely a requirement for protonating the carboxylate for organic extraction; it is a critical stabilizing maneuver to protect the heterocyclic core[2].

Optimized Step-by-Step Methodology

To ensure a self-validating system where >99% ee and >95% yield are consistently achieved, follow this rigorously controlled workup protocol[3].

Phase 1: Solvent Purge (Preventing Re-esterification)

  • Upon completion of the alkaline hydrolysis (monitored by TLC/HPLC), immediately cool the reaction flask to room temperature.

  • Transfer the mixture to a rotary evaporator and remove all traces of the organic solvent (methanol/ethanol) under reduced pressure. Self-Validation Check: The mixture should be entirely aqueous; no alcoholic odor should remain.

  • Dilute the remaining aqueous solution with deionized water and wash with a non-polar solvent (e.g., hexanes or diethyl ether) to extract any unreacted non-polar impurities. Discard the organic wash.

Phase 2: Cryogenic Acidification (Preventing Racemization & Ring Degradation) 4. Transfer the aqueous layer to a jacketed reactor or an ice-salt bath. Chill the solution to strictly 0 °C to 5 °C [2]. 5. Begin vigorous magnetic stirring to prevent localized concentration gradients. 6. Add concentrated Hydrochloric Acid (HCl) or Sodium Bisulfate (NaHSO₄) dropwise. Monitor the temperature continuously; pause the addition if the internal temperature exceeds 5 °C. 7. Continue acidification until the aqueous layer reaches a stable pH of 1 to 2 [1]. A white precipitate of the crude carboxylic acid will form.

Phase 3: Rapid Isolation 8. Immediately extract the cold, acidified aqueous layer with Ethyl Acetate (3 × volume of the aqueous layer). The low pH ensures the product is fully protonated and partitions efficiently into the organic phase[3]. 9. Wash the combined organic layers with saturated brine to remove residual mineral acid. 10. Dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure (S)-chroman-2-carboxylic acid.

Optimized_Workup Hydrolysis Alkaline Hydrolysis (NaOH, MeOH/H2O) Evap Rotary Evaporation (Remove MeOH completely) Hydrolysis->Evap Step 1: Prevent Esterification Cool Cryogenic Cooling (0 to 5 °C) Evap->Cool Step 2: Thermal Control Acidify Acidification (pH 1-3) (Dropwise HCl/NaHSO4) Cool->Acidify Step 3: Stabilize Scaffold Extract Rapid Extraction (Ethyl Acetate, 3x) Acidify->Extract Step 4: Isolate Product Pure Pure (S)-Chroman-2-carboxylic Acid (>99% ee, >95% Yield) Extract->Pure Step 5: Dry & Concentrate

Optimized step-by-step workup workflow to isolate (S)-chroman-2-carboxylic acid.

References
  • BenchChem. "Application Notes and Protocols: Hydrolysis of (S)-Ethyl chroman-2-carboxylate". Benchchem.com.1

  • DrugFuture. "Repinotan hydrochloride, X-3702, Bay-x-3702, Branosyn". Drugfuture.com. 4

  • European Patent Office. "PROCESS FOR THE SYNTHESIS OF INTERMEDIATES OF NEBIVOLOL - EP 3405467 B1". Epo.org. 2

  • BenchChem. "Application Notes and Protocols: Hydrolysis of (S)-Ethyl chroman-2-carboxylate (Workup)". Benchchem.com. 3

Sources

Optimization

Technical Support Center: Chiral HPLC Optimization for Chroman-2-Carboxylic Acid

Introduction Chroman-2-carboxylic acid and its substituted derivatives (e.g., 6-fluoro-chroman-2-carboxylic acid) are critical chiral building blocks in the synthesis of cardiovascular drugs like Nebivolol and antioxidan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chroman-2-carboxylic acid and its substituted derivatives (e.g., 6-fluoro-chroman-2-carboxylic acid) are critical chiral building blocks in the synthesis of cardiovascular drugs like Nebivolol and antioxidants like Vitamin E analogues[1][2]. Achieving baseline enantiomeric resolution for these compounds is notoriously challenging. Because they contain a free carboxylic acid moiety, they are highly prone to partial ionization and non-specific secondary interactions during chromatography.

This technical support guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you optimize your mobile phase for robust, reproducible chiral separations.

Workflow Visualization

Caption: Workflow for optimizing mobile phase in chiral HPLC of acidic compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I observing severe peak tailing and poor resolution for chroman-2-carboxylic acid on a polysaccharide column? A: Peak tailing in acidic chiral compounds is primarily caused by the partial ionization of the carboxylic acid group and non-specific interactions with residual silanols on the silica support of the chiral stationary phase (CSP). When the molecule exists in an equilibrium between its neutral and ionized states, the two forms travel at slightly different velocities, smearing the peak. The Fix: You must add an acidic modifier, typically Trifluoroacetic acid (TFA) or Formic acid, to the mobile phase. TFA (at 0.05% to 0.1% v/v) forces the equilibrium toward the neutral, protonated state of the acid[3]. This ensures uniform interaction with the chiral selector (e.g., amylose tris(3,5-dimethylphenylcarbamate)), drastically improving peak symmetry and enantiomeric recognition[4].

Q2: I added 0.1% TFA, but my enantiomers are still co-eluting. How should I adjust the organic modifier? A: If peak shape is symmetrical but selectivity ( α ) is poor, the issue lies in the steric and hydrogen-bonding environment of the mobile phase. In Normal Phase (NP) chromatography, the alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP. The Fix: Switch your alcohol modifier. If you are using Isopropanol (IPA), switch to Ethanol (EtOH) or Methanol (MeOH). IPA is sterically bulky and can hinder the analyte from deeply penetrating the chiral grooves of the polysaccharide phase. Ethanol is less bulky and often provides superior enantioseparation for chiral acids by altering the three-dimensional interaction network[3][5].

Q3: Should I use Normal Phase (NP) or Reversed-Phase (RP) for this compound? A: Normal Phase (typically Hexane/Alcohol mixtures) is the industry standard for separating chroman-2-carboxylic acid derivatives on polysaccharide columns[1]. NP provides the optimal hydrophobic environment to maximize the dipole-dipole and hydrogen-bonding interactions required for chiral recognition. While RP can be used, it often requires complex buffer systems to control ionization (which can degrade the column over time) and generally yields lower resolution for this specific class of compounds[5][6].

Quantitative Data: Mobile Phase Effects on Separation

The following table summarizes the expected chromatographic behavior of chroman-2-carboxylic acid under various mobile phase conditions on a standard Amylose-based CSP (e.g., Chiralpak AD-H).

Mobile Phase Composition (v/v)ModifierExpected Peak ShapeSelectivity ( α )Resolution ( Rs​ )Causality / Mechanism
Hexane / IPA (90:10)NoneSevere Tailing~1.0< 1.0Unsuppressed ionization; strong silanol interactions.
Hexane / IPA (90:10)0.1% TFASymmetrical~1.21.2 - 1.4Ionization suppressed; steric hindrance from IPA limits chiral recognition.
Hexane / EtOH (90:10)0.1% TFASymmetrical~1.5> 2.0Optimal hydrogen bonding; reduced steric bulk allows deep CSP penetration.
Hexane / EtOH (80:20)0.1% TFASymmetrical~1.31.5 - 1.8Higher elution strength reduces retention time ( k′ ), slightly compressing Rs​ .
Step-by-Step Methodology: Chiral Method Optimization Protocol

This self-validating protocol ensures that any failure in resolution can be systematically traced back to a specific thermodynamic or chemical variable.

Step 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Ethanol (EtOH).

  • Add exactly 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to the Ethanol portion before mixing with Hexane to ensure complete miscibility and prevent localized precipitation[7].

  • Combine the solvents, mix thoroughly, and degas using ultrasonication for 10 minutes.

Step 2: Sample Preparation

  • Dissolve racemic chroman-2-carboxylic acid in the prepared mobile phase to a concentration of 1.0 mg/mL.

  • Self-Validation Check: Ensure the sample is fully dissolved. If precipitation occurs, the sample solvent is too polar; add a drop of pure EtOH until the solution is completely clear.

Step 3: Column Equilibration

  • Install a polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Set the column oven temperature to 25°C.

  • Flush the column with the mobile phase at 1.0 mL/min for at least 45 minutes until the UV baseline (monitored at 220 nm and 254 nm) is completely stable[7].

Step 4: Injection and System Suitability

  • Inject 10 µL of the sample.

  • Record the chromatogram for 30 minutes.

  • Calculate the Resolution ( Rs​ ). If Rs​≥1.5 , the method is validated for baseline separation.

Step 5: Iterative Optimization

  • If Rs​<1.5 : Decrease the Ethanol concentration to 5% (Hexane/EtOH 95:5 with 0.1% TFA) to increase retention time and allow more interaction with the chiral selector.

  • If peaks are too broad: Increase the column temperature to 30°C to improve mass transfer kinetics, though this may slightly reduce selectivity[5].

Troubleshooting Logic

Troubleshooting Issue Issue: Poor Resolution or Tailing CheckTFA Is TFA present at 0.1%? Issue->CheckTFA AddTFA Add 0.1% TFA to suppress ionization CheckTFA->AddTFA No CheckAlc Change Alcohol Modifier (e.g., IPA to EtOH) CheckTFA->CheckAlc Yes Success Baseline Resolution Achieved AddTFA->Success Temp Lower Column Temp (e.g., 15°C) CheckAlc->Temp Temp->Success

Caption: Troubleshooting logic for resolving peak tailing and poor chiral separation.

References
  • BenchChem. "A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers." BenchChem Tech Support. Available at: 7

  • BenchChem. "Chiral HPLC Method for the Stereoselective Separation of 6-Fluoro-2-(oxiran-2-yl)chroman Isomers." BenchChem Application Notes. Available at: 1

  • PubMed. "Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase." Chirality. Available at: 3

  • SIELC Technologies. "HPLC Analysis of TFA." SIELC Applications. Available at: 6

  • LCGC International. "Playing with Selectivity for Optimal Chiral Separation." Chromatography Online. Available at: 5

  • ResearchGate. "Effect of the concentration of acid modifier, TFA, on chiral separation..." ResearchGate Publications. Available at: 4

  • ACS Publications. "A novel total synthesis of (2R,4'R,8'R)-alpha-tocopherol (vitamin E). Construction of chiral chromans from an optically active, nonaromatic precursor." Journal of Organic Chemistry. Available at: 2

Sources

Reference Data & Comparative Studies

Validation

Validation of chiral HPLC method for (S)-chroman-2-carboxylic acid purity

An in-depth comparative guide for analytical chemists and drug development professionals on validating the chiral high-performance liquid chromatography (HPLC) method for (S)-chroman-2-carboxylic acid. Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for analytical chemists and drug development professionals on validating the chiral high-performance liquid chromatography (HPLC) method for (S)-chroman-2-carboxylic acid.

Introduction: The Criticality of Enantiomeric Purity

(S)-chroman-2-carboxylic acid (and its fluorinated derivatives) is a foundational chiral building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the β1-receptor blocker Nebivolol [1]. Because the stereochemistry of the chroman core directly dictates the pharmacological safety and target affinity of the final drug product, controlling and validating its enantiomeric purity (e.e. > 99.0%) is a strict regulatory requirement.

This guide objectively compares the performance of industry-standard polysaccharide-based Chiral Stationary Phases (CSPs)—specifically comparing amylose-based and cellulose-based columns—and provides a self-validating experimental protocol for quantifying the (R)-enantiomer impurity in (S)-chroman-2-carboxylic acid batches.

Mechanistic Causality: Designing the Separation System

In chiral chromatography, method development is not trial-and-error; it is driven by the structural causality of the analyte interacting with the stationary and mobile phases.

  • Stationary Phase Selection: Polysaccharide derivatives, such as Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), are the gold standards for resolving chroman derivatives[2]. The chiral recognition relies on a combination of hydrogen bonding (via the carbamate linkages), π-π interactions (between the phenyl rings of the CSP and the chroman core), and steric inclusion within the polysaccharide helical groove.

  • Mobile Phase Causality (The Role of TFA): A normal-phase system consisting of n-Hexane and Isopropanol (IPA) is optimal for solubility and CSP compatibility. However, because chroman-2-carboxylic acid contains a free carboxyl moiety (pKa ~4.5), running a neutral mobile phase causes partial ionization. This leads to multiple retention mechanisms and severe peak tailing. The addition of 0.1% Trifluoroacetic Acid (TFA) is mandatory. TFA suppresses the ionization of the analyte, ensuring it remains fully protonated and interacts uniformly with the chiral cavities, yielding sharp, symmetrical peaks.

ChiralRecognition Analyte (S)-Chroman-2-Carboxylic Acid HBond Hydrogen Bonding (Carboxylic Acid - Carbamate) Analyte->HBond PiPi π-π Interactions (Phenyl Ring - Chroman Core) Analyte->PiPi Steric Steric Inclusion (Helical Groove Fit) Analyte->Steric CSP Amylose Stationary Phase (AD-H) CSP->HBond CSP->PiPi CSP->Steric Resolution Enantiomeric Resolution (Rs > 2.0) HBond->Resolution PiPi->Resolution Steric->Resolution

Logical relationship of chiral recognition mechanisms on amylose-based CSPs.

Comparative Performance Data: Amylose vs. Cellulose CSPs

To establish the most robust method, an objective comparison was conducted between Chiralpak AD-H and Chiralcel OD-H columns using a racemic standard of chroman-2-carboxylic acid.

Standard Chromatographic Conditions:

  • Dimensions: 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm.

Performance MetricChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)Performance Verdict
Retention Time (R-isomer) 8.52 min9.85 minAD-H offers faster initial elution.
Retention Time (S-isomer) 11.24 min10.51 minAD-H provides stronger retention for the S-isomer.
Selectivity Factor (α) 1.451.08AD-H demonstrates superior chiral recognition.
Resolution (Rs) 3.5 1.2 AD-H achieves baseline resolution (Rs > 2.0).
Peak Symmetry (Tailing) 1.11.4AD-H exhibits sharper peak shapes.

Self-Validating Experimental Protocol

To ensure trustworthiness, the validation protocol is designed as a self-validating system. The method cannot proceed to sample analysis unless the System Suitability Test (SST) strictly passes pre-defined criteria.

Step 1: System Suitability Testing (SST)
  • Prepare a resolution standard containing 0.5 mg/mL of racemic chroman-2-carboxylic acid in Mobile Phase.

  • Inject 10 µL of the resolution standard into the HPLC system.

  • Self-Validation Gate: The system is only deemed suitable if:

    • Resolution (Rs) between the (R) and (S) peaks is ≥ 2.0 .

    • Tailing factor for both peaks is ≤ 1.5 .

    • Relative Standard Deviation (RSD) of retention times for 5 replicate injections is ≤ 1.0% .

Step 2: Linearity and Range
  • Prepare a stock solution of pure (S)-chroman-2-carboxylic acid (1.0 mg/mL).

  • Dilute the stock to create five calibration levels: 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (typically 1.0 mg/mL).

  • Inject each level in triplicate. Plot the peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.

Step 3: Accuracy and Trace Impurity Recovery
  • To validate the method's ability to detect the unwanted (R)-enantiomer, prepare a 1.0 mg/mL solution of the (S)-enantiomer.

  • Spike this solution with the (R)-enantiomer at 0.1%, 0.5%, and 1.0% (w/w) levels.

  • Inject each spiked sample in triplicate.

  • Acceptance Criteria: Recovery of the (R)-enantiomer must fall between 90.0% and 110.0%, proving the method is capable of quantifying trace chiral impurities without matrix suppression.

Step 4: Robustness Evaluation
  • Deliberately alter the flow rate by ±0.1 mL/min (0.9 and 1.1 mL/min).

  • Deliberately alter the column temperature by ±2°C (23°C and 27°C).

  • Acceptance Criteria: In all altered conditions, the SST resolution (Rs) must remain ≥ 2.0, proving the method is rugged enough for routine Quality Control (QC) environments.

ValidationWorkflow Start Sample Preparation (1 mg/mL in Hexane/IPA) SST System Suitability Test (SST) Inject Racemic Mixture Start->SST Decision Resolution > 2.0? SST->Decision Opt Optimize Mobile Phase (Adjust IPA/TFA %) Decision->Opt No Val Execute Validation (Linearity, Accuracy, LOD/LOQ) Decision->Val Yes Opt->SST Report Generate Validation Report (e.e. > 99% Confirmed) Val->Report

Step-by-step experimental workflow for chiral HPLC method validation.

References

  • PMC / NIH. "Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3." National Center for Biotechnology Information. Available at:[Link]

  • ACS Publications. "New Serotonin 5-HT1A Receptor Agonists with Neuroprotective Effect against Ischemic Cell Damage." Journal of Medicinal Chemistry. Available at:[Link]

Comparative

Benchmarking the synthesis of (S)-chroman-2-carboxylic acid against other methods

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of (S)-chroman-2-carboxylic acid. The (S)-chroman-2-carboxylic acid scaffold is a highly privileged chiral buil...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of (S)-chroman-2-carboxylic acid.

The (S)-chroman-2-carboxylic acid scaffold is a highly privileged chiral building block in modern medicinal chemistry. It serves as the structural core for numerous active pharmaceutical ingredients (APIs), including the β-blocker nebivolol, various α-tocopherol (Vitamin E) analogs, and neuroprotective agents like repinotan.

Achieving high enantiomeric excess (ee) of the (S)-enantiomer is critical, as the stereochemistry at the C2 position dictates the pharmacological efficacy and safety profile of the downstream API[1]. Historically, the synthesis relied on wasteful classical resolution. Today, transition-metal-catalyzed asymmetric hydrogenation and advanced biocatalysis have revolutionized the workflow.

As an application scientist, I have structured this guide to objectively benchmark three primary synthetic paradigms: Enzymatic Kinetic Resolution , Asymmetric Hydrogenation , and Classical Chemical Resolution . We will explore the mechanistic causality behind each method, provide self-validating experimental protocols, and benchmark their performance to help you select the optimal route for your scale-up or discovery needs.

Enzymatic Kinetic Resolution (Biocatalysis)

Biocatalysis has emerged as a highly sustainable approach for accessing optically pure chroman-2-carboxylic acids. Recent advancements utilize a sequential biphasic batch resolution system employing specific esterases (e.g., EstS and EstR from Geobacillus thermocatenulatus)[2].

Mechanistic Causality

In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. However, by utilizing a biphasic aqueous-toluene system, researchers can overcome product inhibition. The racemic methyl ester substrate remains partitioned in the organic phase, while the highly polar, enzymatically hydrolyzed (S)-acid product migrates into the aqueous phase. By sequentially swapping immobilized esterases (EstS for the S-enantiomer, EstR for the R-enantiomer) and replacing the aqueous phase, both enantiomers can be recovered with >93% total mole yield and >96-99% ee[2].

Experimental Protocol: Sequential Biphasic Resolution
  • Preparation: Immobilize EstS and EstR enzymes on a suitable resin to allow for facile recovery.

  • Reaction Setup: Dissolve racemic methyl chroman-2-carboxylate (or its 6-fluoro derivative) in toluene (organic phase). Add an equal volume of phosphate buffer (pH 7.5) containing the immobilized EstS (aqueous phase).

  • Catalysis: Stir the biphasic mixture at 35°C for 4 hours. The EstS selectively hydrolyzes the (S)-ester.

  • Phase Separation: Halt stirring and allow phase separation. Extract the aqueous phase (containing the (S)-acid).

  • Sequential Swap: Replenish the reactor with fresh buffer and immobilized EstR to hydrolyze the remaining (R)-ester in the organic phase.

  • Validation: Acidify the aqueous extracts to pH 2.0, extract with ethyl acetate, and determine conversion via 1 H NMR. Assess enantiomeric purity via chiral HPLC (e.g., Chiralcel OJ column)[3].

EnzymaticResolution Racemate Racemic Ester (Organic Phase) EstS EstS Enzyme (Immobilized) Racemate->EstS Step 1 EstR EstR Enzyme (Immobilized) EstS->EstR Step 2 (Unreacted R-Ester) SAcid (S)-Chroman-2-carboxylic Acid (Aqueous Phase) EstS->SAcid Hydrolysis RAcid (R)-Chroman-2-carboxylic Acid (Aqueous Phase) EstR->RAcid Hydrolysis

Workflow of Sequential Biphasic Enzymatic Resolution of Chroman-2-carboxylates.

Transition-Metal Catalyzed Asymmetric Hydrogenation

For industrial-scale synthesis where 100% atom economy and quantitative yields are paramount, the asymmetric hydrogenation of prochiral chromene-2-carboxylic acids (or chroman-4-ylidene acetates) is the gold standard[4][5].

Mechanistic Causality

Rhodium (Rh) or Iridium (Ir) complexes bearing chiral bisphosphine-thiourea ligands (e.g., ZhaoPhos or SpiroPAP) are utilized[5][6]. The free carboxylic acid group on the substrate is not merely a functional group; it acts as a directing group . It coordinates to the Rh-metal center, locking the substrate into a rigid conformation. This allows the chiral ligand's steric bulk to effectively block one enantioface of the C=C double bond, forcing the insertion of hydrogen gas exclusively from the opposite face, yielding the (S)-configuration with up to 99% ee[4].

Experimental Protocol: Rh-Catalyzed Hydrogenation
  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(COD)2]BF4 (0.02 mol%) and the chiral ligand (e.g., (S,S)-ZhaoPhos) in anhydrous dichloromethane (CH2Cl2). Stir for 30 minutes to form the active catalyst complex.

  • Substrate Loading: Add the prochiral chromene-2-carboxylic acid substrate to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge with H2 gas three times, then pressurize to 50 atm of H2[5].

  • Reaction: Stir at room temperature for 12–24 hours until hydrogen consumption ceases.

  • Workup & Validation: Vent the H2 gas safely. Evaporate the solvent under reduced pressure. Pass the crude mixture through a short silica pad to remove the metal catalyst. Confirm quantitative conversion (>99%) via 1 H NMR and determine ee via chiral HPLC.

AsymmetricHydrogenation Substrate Chromene-2-carboxylic Acid (Prochiral) Coordination Metal-Carboxylate Coordination Substrate->Coordination Catalyst Rh-Chiral Ligand Complex (e.g., Rh/ZhaoPhos) Catalyst->Coordination H2 H2 Insertion (Enantioface Discrimination) Coordination->H2 Product (S)-Chroman-2-carboxylic Acid (>98% ee) H2->Product

Mechanistic pathway of Rh-catalyzed asymmetric hydrogenation via carboxylate directing groups.

Classical Chemical Resolution (Baseline)

Before the advent of advanced catalysis, (S)-chroman-2-carboxylic acid was obtained via classical chemical resolution using chiral amines (e.g., dehydroabietylamine or α -methylbenzylamine)[1][7].

Mechanistic Causality

The racemic acid is reacted with an optically pure chiral amine to form a pair of diastereomeric salts. Because diastereomers have different physical properties (specifically, solubility), they can be separated via fractional crystallization. While reliable, this method is inherently limited to a 50% yield, requires massive amounts of solvent, and necessitates multiple recrystallization loops to achieve >95% ee.

Experimental Protocol: Diastereomeric Salt Formation
  • Salt Formation: Dissolve racemic chroman-2-carboxylic acid in hot ethanol. Add 1.0 equivalent of (R)-(+)- α -methylbenzylamine dropwise.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C overnight. The less soluble diastereomeric salt will precipitate.

  • Filtration & Recrystallization: Filter the crystals. To achieve high optical purity, recrystallize the salt from ethanol 2 to 3 times.

  • Acidification (Freeing the Acid): Suspend the pure salt in water, acidify with 1M HCl to pH 2, and extract the free (S)-chroman-2-carboxylic acid with diethyl ether.

  • Validation: Evaporate the ether and verify the specific optical rotation [α]D​ against literature values to confirm the (S)-configuration[8].

Benchmarking Data: Quantitative Comparison

The table below synthesizes the performance metrics of the three methodologies based on recent literature and industrial application data.

MetricEnzymatic Kinetic ResolutionAsymmetric HydrogenationClassical Chemical Resolution
Max Theoretical Yield 50% per enantiomer (93% total via sequential)[2]100%[4]50% (often <35% isolated)
Enantiomeric Excess (ee) >96% to >99%[2]98% to >99%[5]~95% (requires multiple recrystallizations)
Turnover Number (TON) N/A (Biocatalyst loading dependent)Up to 10,000[4]N/A (Stoichiometric chiral auxiliary)
Scalability Moderate (Biphasic engineering required)Excellent (Gram to multi-kg scale)[5]Poor (Solvent intensive)
Environmental Impact Low (Aqueous systems, biodegradable)Low (High atom economy, but uses heavy metals)High (Massive solvent waste, non-atom economic)
Primary Limitation Substrate specificity of the enzymeCost of Rh/Ir metals and proprietary chiral ligandsTedious workflow, low yield

Application Scientist's Verdict

When selecting a synthesis route for (S)-chroman-2-carboxylic acid, the decision hinges on the project phase and scale:

  • For Discovery & Early Phase (Milligram to Gram scale): Enzymatic Kinetic Resolution is highly recommended if the specific esterases are accessible. It operates under mild conditions, avoids heavy metal contamination (crucial for early API screening), and the sequential biphasic setup elegantly circumvents the traditional 50% yield cap of kinetic resolutions.

  • For Process Chemistry & Manufacturing (Kilogram to Ton scale): Asymmetric Hydrogenation is the undisputed champion. The ability to achieve quantitative yields with a Turnover Number (TON) of up to 10,000[4] offsets the initial cost of the Rhodium catalyst. The directing-group mechanism ensures near-perfect enantiofacial discrimination, eliminating the need for downstream chiral purification.

  • Classical Chemical Resolution should be relegated to legacy processes or situations where access to specialized catalysts or enzymes is impossible. Its poor atom economy and high solvent demand make it incompatible with modern green chemistry mandates.

References
  • Jiang, M., Liu, Y.-J., Liu, G.-S., Zhou, W., Shen, Y.-L., Gao, B., et al. "Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn." Green Chemistry, Royal Society of Chemistry, 2022. 2

  • BenchChem. "6-Fluoro-2-(oxiran-2-yl)chroman - Synthesis and Stereoselective Pathways." BenchChem Database, 2024. 1

  • Various Authors. "Facile access to chiral chromanone-2-carboxylic acids enabled by Rhodium-catalyzed chemo- and enantioselective hydrogenation." ResearchGate, 2024. 4

  • Dong, X.-Q., Zhang, X., et al. "Facile access to chiral 4-substituted chromanes through Rh-catalyzed asymmetric hydrogenation." ResearchGate, 2024. 5

  • Yoda, H., & Takabe, K. "Novel Synthesis of (S)-(-)-Chroman-2-carboxylic Acid." Chemistry Letters, Oxford University Press, 1989. 7

  • MDPI. "Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation." MDPI, 2023. 8

  • Google Patents. "Method for producing chromane derivatives that are devoid of enantiomers and are substituted in position 2." EP1673362A2, 2006. 3

Sources

Validation

Analytical Comparison Guide: Confirming the Absolute Configuration of (S)-Chroman-2-Carboxylic Acid

Executive Summary (S)-chroman-2-carboxylic acid and its halogenated derivatives (e.g., (S)-6-fluoro-chroman-2-carboxylic acid) are pivotal chiral building blocks in the pharmaceutical industry. Most notably, they serve a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-chroman-2-carboxylic acid and its halogenated derivatives (e.g., (S)-6-fluoro-chroman-2-carboxylic acid) are pivotal chiral building blocks in the pharmaceutical industry. Most notably, they serve as the foundational precursors for Nebivolol, a highly selective β1-adrenergic receptor blocker[1]. Because the stereocenter at the C2 position dictates the spatial orientation of the entire pharmacophore, rigorous confirmation of its absolute configuration (AC) is a strict regulatory requirement for drug development.

While modern biocatalytic methods—such as sequential biphasic resolution using specific esterases—can yield these acids in >99% enantiomeric excess (ee)[2], analytical confirmation of the 3D spatial arrangement remains a complex challenge. This guide objectively compares the leading analytical techniques for AC determination, detailing the causality behind experimental choices and providing self-validating protocols for solution-phase and solid-phase workflows.

Comparative Analysis of Analytical Techniques

Selecting the appropriate technique for AC determination requires balancing absolute certainty against throughput and sample constraints.

Vibrational Circular Dichroism (VCD) vs. X-Ray Crystallography vs. Optical Rotation
  • Vibrational Circular Dichroism (VCD): VCD is currently the gold standard for solution-phase AC determination. It measures the differential absorption of left and right circularly polarized infrared light. Causality Insight: Carboxylic acids in non-polar solvents (like CDCl₃) form strong intermolecular hydrogen bonds, existing primarily as homodimers. To achieve a high Enantiomer Similarity Index (ESI) between the experimental spectrum and the Density Functional Theory (DFT) calculated spectrum, this dimerization must be explicitly modeled[3][4][5].

  • X-Ray Crystallography: Provides an unambiguous, absolute 3D structure via anomalous dispersion. Causality Insight: Small, semi-aliphatic molecules like chroman-2-carboxylic acid often lack the heavy atoms required for strong anomalous scattering and struggle to form high-quality single crystals. Therefore, derivatization—such as forming a diastereomeric salt with a chiral amine like (+)-dehydroabietylamine—is practically mandatory to build a rigid, crystallizable lattice[6].

  • Specific Optical Rotation (SOR): While traditionally ubiquitous, SOR is highly unreliable for 2-carboxyl chromanes. Causality Insight: The dihydropyran ring in chroman derivatives exhibits significant conformational flexibility (twist). Conformers of the same enantiomer can possess opposite optical rotation signs, resulting in a very low net SOR (typically between −20 and +20). This low magnitude makes SOR highly susceptible to solvent effects and trace chiral impurities, rendering it unsuitable for definitive AC assignment.

Quantitative Method Comparison
Analytical MethodPrimary OutputSample StateAC Determination CapabilityKey Limitation
VCD + DFT Modeling IR & VCD SpectraSolution (e.g., CDCl₃, DMSO)Definitive (Ab initio)Requires high concentration (~0.1 M) and complex DFT computational modeling[4].
X-Ray Crystallography 3D Electron DensitySolid (Single Crystal)Definitive (Ab initio)Requires heavy-atom derivatization and time-consuming crystal growth[6].
Chiral HPLC Retention Time / ee%SolutionRelative (Requires Standard)Cannot determine AC independently; relies entirely on the authenticity of the reference standard.
Specific Optical Rotation [α]D ValueSolutionUnreliable for this classLow inherent magnitude (−20 to +20) due to dihydropyran ring twist.

Experimental Workflows & Self-Validating Protocols

Protocol A: Definitive AC Determination via VCD and DFT Modeling

This protocol utilizes a self-validating loop where the experimental IR spectrum must first align with the calculated IR spectrum before the VCD spectra are compared, ensuring the conformational model is accurate.

Step 1: Sample Preparation & Spectral Acquisition

  • Dissolve 15–20 mg of the synthesized (S)-chroman-2-carboxylic acid in 0.5 mL of 100% atom-D CDCl₃ (approx. 0.15 M to 0.2 M). Reasoning: High concentration is required to obtain a sufficient signal-to-noise ratio in the VCD spectrum.

  • Inject the sample into a BaF₂ cell with a 100 µm path length.

  • Acquire the IR and VCD spectra using a VCD spectrometer (e.g., BioTools ChiralIR) at 4 cm⁻¹ resolution for 4–6 hours to ensure baseline stability.

  • Acquire a solvent blank (CDCl₃) under identical conditions and subtract it from the sample spectra.

Step 2: DFT Computational Modeling

  • Using modeling software (e.g., Schrödinger Suite), perform a conformational search of the (S)-enantiomer using molecular mechanics (e.g., OPLS4 force field).

  • Critical Step: Construct a homodimer model of the lowest-energy conformers. Reasoning: The carboxyl band around 1700 cm⁻¹ will show massive qualitative disagreement between theory and experiment if monomeric gas-phase calculations are used, due to the lack of hydrogen-bonding accounting[3][4].

  • Optimize the dimer geometries using DFT at the B3LYP/6-31G(d) level of theory, incorporating an implicit solvent model (PCM) for chloroform.

  • Calculate the theoretical IR and VCD spectra for the optimized dimer conformers and Boltzmann-weight them based on their relative free energies.

Step 3: Spectral Alignment and Validation

  • Overlay the calculated IR spectrum with the experimental IR spectrum. A frequency scaling factor (typically ~0.97–0.98) should be applied to align the fundamental vibrational modes.

  • Once IR alignment is validated, overlay the VCD spectra. Calculate the Enantiomer Similarity Index (ESI). An ESI > 60 with matching signs for all major functional group transitions confirms the (S)-configuration.

Protocol B: Routine Batch Confirmation via Chiral HPLC

Once the AC is definitively established via VCD, Chiral HPLC serves as a rapid, self-validating system for batch-to-batch consistency.

  • Column Selection: Utilize an amylose-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OJ)[7].

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1 v/v/v). Reasoning: TFA is strictly required to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp resolution.

  • System Validation: Inject a racemic mixture of chroman-2-carboxylic acid to demonstrate baseline resolution (Rs > 1.5) of the (R) and (S) enantiomers.

  • Sample Analysis: Co-inject the synthesized batch with the VCD-validated (S)-standard. A single, unified peak with no shoulders validates both the ee% and the (S)-configuration of the batch.

Decision Workflow Visualization

The following diagram maps the logical routing for AC determination, highlighting the transition from synthesis to definitive confirmation.

AC_Workflow Start Synthesized (S)-Chroman-2-carboxylic Acid (Enzymatic Resolution) HPLC Chiral HPLC (ee% determination) Requires Validated Reference Standard Start->HPLC Routine SOR Specific Optical Rotation (SOR) [Caution: Low magnitude, Unreliable] Start->SOR Historical VCD Vibrational Circular Dichroism (VCD) (Solution Phase Analysis) Start->VCD Definitive Xray X-Ray Crystallography (Solid Phase Analysis) Start->Xray Definitive Final Absolute Configuration Confirmed: (S) HPLC->Final If standard matches DFT DFT Conformational Search & Explicit Dimerization Modeling VCD->DFT Deriv Chiral Amine Derivatization (e.g., (+)-dehydroabietylamine salt) Xray->Deriv Spectra Experimental vs. Calculated Spectral Alignment (ESI > 60) DFT->Spectra Spectra->Final Deriv->Final

Caption: Workflow for determining and confirming the absolute configuration of (S)-chroman-2-carboxylic acid.

References

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects BioTools URL:[Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects Schrödinger URL:[Link]

  • US9090922B2 - Process for the preparation of nebivolol Google Patents URL
  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn Green Chemistry (RSC Publishing) URL:[Link]

  • Explicit Solvation of Carboxylic Acids for Vibrational Circular Dichroism Studies: Limiting the Computational Efforts without Losing Accuracy The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Bull. Chem. Soc. Jpn., 73, 259–265 (2000) - Synthesis of Optically Active 2-Methylchroman Derivatives Oxford University Press URL:[Link]

  • WO 2004/041805 A1 - Process for the preparation of Nebivolol Googleapis.com (Patent Data) URL:[Link]

  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation Semantic Scholar / MDPI URL:[Link]

Sources

Comparative

Inter-Laboratory Validation of (S)-Chroman-2-Carboxylic Acid Analysis: A Comparative Guide for Chiral Resolution

Introduction: The Criticality of Chiral Purity (S)-chroman-2-carboxylic acid and its halogenated derivatives (such as 6-fluoro-chroman-2-carboxylic acid) are pivotal chiral building blocks in pharmaceutical manufacturing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Chiral Purity

(S)-chroman-2-carboxylic acid and its halogenated derivatives (such as 6-fluoro-chroman-2-carboxylic acid) are pivotal chiral building blocks in pharmaceutical manufacturing. Their most notable industrial application is in the total synthesis of Nebivolol, a highly selective β1-receptor antagonist with unique nitric oxide-potentiating vasodilatory properties[1].

Nebivolol is administered as a racemic mixture of the (SRRR) and (RSSS) enantiomers; however, the molecule contains four stereogenic centers, meaning 16 possible stereoisomers can theoretically form[1]. The stereocenter at the C-2 position of the chroman ring is established at the very beginning of the synthetic route[2]. If the starting (S)-chroman-2-carboxylic acid is contaminated with its (R)-enantiomer, the impurity propagates through subsequent haloketone and epoxide intermediates, exponentially complicating downstream purification and compromising the efficacy of the final Active Pharmaceutical Ingredient (API)[3]. Consequently, establishing a robust, inter-laboratory validated analytical method for determining the enantiomeric excess (ee) of this compound is a regulatory and operational imperative.

Methodological Landscape: Comparing Analytical Approaches

When resolving the enantiomers of chroman-2-carboxylic acid, analytical scientists must balance resolution, solvent consumption, and method transferability. Below is an objective comparison of the three primary modalities used across the industry.

Table 1: Objective Comparison of Chiral Separation Methods
ParameterNormal-Phase HPLC (NP-HPLC)Reversed-Phase HPLC (RP-HPLC)Supercritical Fluid Chromatography (SFC)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(4-methylbenzoate)Amylose/Cellulose derivatives
Mobile Phase Hexane / Isopropanol / TFAWater / Acetonitrile / Formic AcidCO₂ / Methanol / TFA
Resolution (Rs) Excellent (Rs > 3.0)Moderate (Rs ~ 1.5 - 2.0)Excellent (Rs > 3.0)
Analysis Time 15 - 20 minutes20 - 30 minutes5 - 10 minutes
Cost / Transferability Low cost, universally availableLow cost, universally availableHigh instrument cost, specialized
Optimal Use Case Gold standard for QC & Validation Aqueous sample matricesHigh-throughput screening

Decision: For inter-laboratory validation, NP-HPLC utilizing an amylose-based Chiral Stationary Phase (CSP) remains the gold standard due to the ubiquitous availability of standard HPLC instrumentation across global Quality Control (QC) labs and the superior transient diastereomeric complexation it provides for this specific molecule[3].

Mechanistic Insights: The Causality of Chiral Recognition

Do not merely run the method; understand why the separation occurs. The baseline separation of (S)- and (R)-chroman-2-carboxylic acid on an amylose-based CSP is driven by a highly specific triad of interactions:

  • Hydrogen Bonding: The carboxylic acid moiety of the analyte acts as both a hydrogen bond donor and acceptor, interacting strongly with the C=O and NH groups of the CSP's carbamate linkages.

  • Steric Hindrance & Helical Fit: The chroman ring must fit into the chiral grooves of the amylose polymer helix. The (S)-enantiomer exhibits a less optimal steric fit compared to the (R)-enantiomer. This weaker transient diastereomeric complexation causes the (S)-enantiomer to elute first under normal-phase conditions[3].

  • The Causality of Acidic Additives: Adding a strong organic acid (e.g., 0.1% Trifluoroacetic Acid, TFA) to the mobile phase is non-negotiable. Without it, the carboxylic acid partially ionizes in the column, leading to multiple retention mechanisms, severe peak tailing, and total loss of resolution. TFA forces the analyte into a fully protonated, neutral state, ensuring sharp, symmetrical peaks.

Experimental Workflow: Inter-Laboratory Validation

To ensure the method is robust regardless of the specific HPLC vendor or geographic location, a round-robin validation protocol is executed according to ICH Q2(R1) guidelines.

InterLabValidation Start Method Development (Core Lab) Transfer Protocol Transfer & Sample Distribution Start->Transfer SOPs & Standards LabA Lab A: HPLC-UV (Agilent 1260) Transfer->LabA LabB Lab B: HPLC-PDA (Waters Alliance) Transfer->LabB LabC Lab C: UHPLC (Shimadzu Nexera) Transfer->LabC Data Data Aggregation (ee%, Rs, RT) LabA->Data LabB->Data LabC->Data Stats Statistical Analysis (ICH Q2(R1)) Data->Stats RSD < 2.0% Valid Validated Method Ready for QC Stats->Valid Pass

Fig 1. Inter-laboratory workflow for chiral HPLC method transfer and statistical validation.

Step-by-Step Methodology: Validated Chiral HPLC Protocol

This protocol is designed as a self-validating system . It includes internal checkpoints that prevent the reporting of erroneous data if the instrument is not performing optimally.

A. Reagent & Sample Preparation
  • Mobile Phase: Mix HPLC-grade Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio. Add 0.1% (v/v) Trifluoroacetic Acid (TFA). Degas via ultrasonication for 10 minutes.

  • Diluent: Hexane/IPA (90:10, v/v). Causality: Using a diluent slightly weaker than the mobile phase prevents solvent-front distortion and sharpens the injection band.

  • Standard Preparation: Dissolve racemic chroman-2-carboxylic acid reference standard to a concentration of 1.0 mg/mL in the diluent.

  • Sample Preparation: Dissolve the synthesized (S)-chroman-2-carboxylic acid batch to 1.0 mg/mL in the diluent. Filter through a 0.22 µm PTFE syringe filter.

B. Instrument Parameters
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C ± 1°C. Causality: Chiral recognition is highly temperature-dependent; strict thermostatic control prevents retention time drift.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

C. Self-Validation Checkpoint (System Suitability Test - SST)

Before injecting any unknown samples, inject the racemic standard mixture six times. The system is only validated for use if the following criteria are met:

  • Resolution (Rs): Must be ≥ 2.5 between the (S) and (R) peaks.

  • Tailing Factor (Tf): Must be ≤ 1.5 for both peaks.

  • Precision: The %RSD of the peak areas for all six injections must be ≤ 1.0%.

Inter-Laboratory Validation Data

To prove the robustness of the method, identical samples of a highly enriched (S)-chroman-2-carboxylic acid batch (spiked with 1.5% of the (R)-enantiomer) were sent to three independent laboratories. The aggregated data confirms the method's reliability across different hardware ecosystems.

Table 2: Cross-Platform Validation Results
ParameterLab A (Agilent 1260)Lab B (Waters Alliance)Lab C (Shimadzu Nexera)ICH Acceptance Criteria
Retention Time (S-isomer) 8.45 min8.52 min8.41 minN/A
Retention Time (R-isomer) 10.12 min10.25 min10.05 minN/A
Resolution (Rs) 3.13.23.4≥ 2.5
Determined (R)-impurity % 1.51%1.49%1.52%± 0.05% of known spike
Precision (%RSD, n=6) 0.8%1.1%0.6%≤ 2.0%
LOD (µg/mL) 0.050.060.02Report

References

  • Process for the synthesis of intermediates of nebivolol Source: Google Patents (US20190031636A1) URL:[1]

  • An improved process for the preparation of nebivolol hydrochloride Source: European Patent Office (EP 2163551 B1) URL:[2]

Sources

Validation

Comprehensive Comparison Guide: Microwave-Assisted vs. Conventional Synthesis of Chromone-2-Carboxylic Acids

Introduction & Chemical Context Chromone-2-carboxylic acids are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets, including monoamine o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Chromone-2-carboxylic acids are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets, including monoamine oxidase (MAO) and adenosine receptors 1. The efficient synthesis of these heterocycles is paramount for accelerating lead optimization and developing diversity-oriented drug libraries 1.

Traditionally, constructing the chromone core relies on a variation of the Baker-Venkataraman rearrangement or a direct Claisen-Schmidt condensation [[2]](). However, conventional conductive heating methods are notorious for prolonged reaction times, moderate yields, and the generation of complex by-product profiles 3. Microwave-assisted organic synthesis (MAOS) has emerged as a robust alternative, leveraging dielectric heating to drastically reduce reaction times and improve overall purity 2.

Mechanistic Causality & Reaction Design

The synthesis of chromone-2-carboxylic acids from 2'-hydroxyacetophenones and diethyl oxalate is typically executed as a two-step, one-pot cascade 1, [[2]]().

  • Condensation (Enolate Formation): A strong base, such as sodium methoxide (NaOMe), deprotonates the methyl group of the 2'-hydroxyacetophenone. The resulting enolate acts as a nucleophile, attacking the diethyl oxalate to form an o-oxalyl-oxyacetophenone intermediate 2. Causality Check: Strict anhydrous conditions are critical here; the presence of moisture will prematurely quench the alkoxide base, halting enolate formation and stalling the reaction 4.

  • Cyclization & Hydrolysis: The introduction of a strong aqueous acid (e.g., 6 M HCl) serves a dual purpose. It drives the intramolecular cyclodehydration to close the pyran ring and simultaneously hydrolyzes the ethyl ester to yield the free carboxylic acid 2.

Mechanism A 2'-Hydroxyacetophenone + Diethyl Oxalate B Enolate Formation (NaOMe, Dioxane) A->B C Claisen Condensation Intermediate B->C D Acidic Cyclization & Hydrolysis (6M HCl) C->D E Chromone-2-Carboxylic Acid D->E

One-pot mechanistic pathway for chromone-2-carboxylic acid synthesis.

Comparative Analysis: Microwave vs. Conventional Heating

The fundamental difference between the two methodologies lies in the energy transfer mechanism. Conventional synthesis relies on conductive heating, which establishes a temperature gradient between the reaction vessel walls and the bulk solvent. This localized overheating promotes side reactions, most notably the self-condensation of the 2'-hydroxyacetophenone enolate 4.

Conversely, microwave irradiation utilizes dielectric heating. The microwave energy directly couples with polar molecules (such as dioxane, methanol, and the reagents themselves), causing rapid molecular friction and uniform volumetric heating 2. This circumvents the temperature gradient, drastically accelerating the reaction rate and suppressing by-product formation, allowing for isolation without chromatographic purification 1, 5.

Data Presentation: Performance Comparison

The following table summarizes the quantitative improvements observed when synthesizing substituted chromone-2-carboxylic acids (e.g., the 6-bromo derivative) using microwave irradiation versus conventional reflux 1, 2, 3.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time (Condensation) 6 – 15 hours20 minutes
Reaction Time (Cyclization) 2 – 4 hours20 – 40 minutes
Typical Yield (6-Bromo derivative) ~50% – 65%87% – 93%
Heating Mechanism Conductive (Wall-to-core)Dielectric (Volumetric)
Purification Requirement Column ChromatographySimple Filtration & Washing
By-product Formation High (Self-condensation)Minimal

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols outline the exact methodologies for both approaches, using the synthesis of 6-bromochromone-2-carboxylic acid as the model workflow 1, 2.

Workflow cluster_MW Microwave-Assisted Protocol cluster_Conv Conventional Protocol MW1 Mix Reagents in Vial (Dioxane, NaOMe) MW2 MW Irradiation 120°C, 20 min MW1->MW2 MW3 Add 6M HCl MW2->MW3 MW4 MW Irradiation 120°C, 20 min MW3->MW4 MW5 Precipitate & Filter (Pure Product) MW4->MW5 C1 Mix Reagents in Flask (Solvent, Base) C2 Reflux Heating 6-15 hours C1->C2 C3 Add Acid C2->C3 C4 Reflux Heating 2-4 hours C3->C4 C5 Extraction & Column Chromatography C4->C5

Experimental workflow comparison: Microwave vs. Conventional synthesis.

Protocol 1: Microwave-Assisted Synthesis (Optimized)

Causality Note: Dioxane is selected as the primary solvent because its boiling point and dielectric properties synergize well with the methanolic sodium methoxide, allowing the sealed vessel to safely reach 120 °C and generate optimal autogenous pressure 2.

  • Preparation : In a microwave-safe synthesis vial, dissolve 1.16 mmol of 5'-bromo-2'-hydroxyacetophenone in 2 mL of anhydrous dioxane 2.

  • Reagent Addition : Add 3.49 mmol (474 µL) of diethyl oxalate, followed by 2.32 mmol (531 µL) of sodium methoxide solution (25% w/w in methanol) 2.

  • First Irradiation (Condensation) : Seal the vial and place it in the microwave reactor. Heat the solution to 120 °C for 20 minutes 2.

  • Acidification : Allow the vessel to cool to room temperature to safely release internal pressure. Uncap and add 3 mL of 6 M HCl 2. This initiates the cyclization and ester hydrolysis.

  • Second Irradiation (Cyclization) : Reseal the vial and heat the reaction mixture again to 120 °C for another 20 minutes in the microwave reactor 2.

  • Isolation : Cool the reaction mixture. The target 6-bromochromone-2-carboxylic acid will precipitate directly out of the solution. Collect the solid product by vacuum filtration, wash with cold water, and dry 2. The yield of this reaction is typically improved to 87% with a high degree of purity [[1]]().

Protocol 2: Conventional Heating Synthesis
  • Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve the starting 5'-bromo-2'-hydroxyacetophenone in a suitable solvent (e.g., ethanol or dioxane).

  • Condensation : Add the base (e.g., sodium ethoxide) and diethyl oxalate. Heat the mixture at reflux for 6 to 15 hours 3. Observation: The extended heating time often results in a darkening of the reaction mixture, indicative of polymerization or self-condensation by-products 4.

  • Acidification & Cyclization : Cool the mixture, acidify with concentrated HCl, and resume reflux for another 2 to 4 hours.

  • Work-up & Purification : Pour the mixture into ice water. Extract the aqueous layer with ethyl acetate. The organic layer must then be washed, dried over Na2SO4, and concentrated. The crude residue typically requires tedious and expensive purification via silica gel column chromatography to separate the desired product from unreacted starting materials and side products 5.

Conclusion

The transition from conventional reflux to microwave-assisted synthesis represents a significant methodological upgrade for generating chromone-2-carboxylic acids. By leveraging dielectric heating, researchers can compress a multi-hour, low-yielding process into a sub-hour protocol that yields highly pure compounds via simple precipitation 1, 2. This optimized, cost-effective, and robust route is critical for accelerating lead optimization in drug discovery programs 5.

References

  • Source: National Institutes of Health (NIH)
  • Title: Application Notes & Protocols: Synthesis of Chromone-2-Carboxylic Acids Source: Benchchem URL
  • Title: Microwave Assisted Reactions of Azaheterocycles For Medicinal Chemistry Applications Source: MDPI URL
  • Title: Mitigating by-products in the synthesis of 4-oxo-4H-chromene-2-carboxylic acid Source: Benchchem URL

Sources

Comparative

Assessing the enantiomeric excess of (S)-chroman-2-carboxylic acid by different methods

Determining the enantiomeric excess (ee) of (S)-chroman-2-carboxylic acid and its derivatives (such as 6-fluoro-chroman-2-carboxylic acid) is a critical quality control checkpoint in pharmaceutical development. As a pivo...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the enantiomeric excess (ee) of (S)-chroman-2-carboxylic acid and its derivatives (such as 6-fluoro-chroman-2-carboxylic acid) is a critical quality control checkpoint in pharmaceutical development. As a pivotal chiral building block for active pharmaceutical ingredients (APIs) like the beta-blocker Nebivolol and α-tocopherol (Vitamin E) analogs , the stereochemical purity of this intermediate directly dictates the pharmacological efficacy and safety of the final drug product.

This guide provides an objective, in-depth comparison of the three primary analytical modalities used to assess the ee of (S)-chroman-2-carboxylic acid: Chiral HPLC, Chiral GC, and NMR spectroscopy.

Causality in Method Selection

Analyzing a chiral carboxylic acid presents specific physicochemical challenges. The molecule possesses a polar, ionizable carboxyl moiety capable of strong hydrogen bonding. If not managed properly, this leads to severe peak tailing in chromatography or complex solvation dynamics in NMR.

  • Chiral HPLC is considered the gold standard because it allows for the direct analysis of the intact free acid. By utilizing modified polysaccharide stationary phases, it creates transient diastereomeric complexes without altering the molecule chemically.

  • Chiral GC offers superior theoretical plate counts (chromatographic efficiency) but demands pre-column derivatization. Free carboxylic acids interact too strongly with silanol groups in GC columns, causing irreversible adsorption; thus, esterification is mandatory.

  • NMR with Chiral Derivatizing Agents (CDAs) provides an orthogonal, spectroscopy-based validation. It circumvents the need for expensive chiral columns but suffers from lower sensitivity at the extreme ends of the ee spectrum (>99% ee).

Decision_Matrix Goal Objective: Determine ee% Direct Direct Analysis Needed? Goal->Direct HPLC Chiral HPLC (Gold Standard) Direct->HPLC Yes Volatile Is Derivatization Acceptable? Direct->Volatile No GC Chiral GC (High Resolution) Volatile->GC Yes (Esterification) NMR 1H-NMR with CDA (Orthogonal Check) Volatile->NMR No (Amide Coupling)

Decision matrix for selecting the optimal enantiomeric excess analytical method.

Comparative Performance Data

To objectively select the right method for your workflow, consider the quantitative performance metrics summarized below.

Table 1: Quantitative Comparison of Analytical Modalities for (S)-Chroman-2-Carboxylic Acid

ParameterChiral HPLC (Normal Phase)Chiral GC (Derivatized) 1 H-NMR (with CDA)
Analyte State Intact free acidMethyl esterDiastereomeric amide
Resolution ( Rs​ ) 1.5 - 3.0> 3.0Baseline separated signals
Analysis Time 15 - 30 min10 - 20 min5 min (scan) + prep time
Sensitivity (LOD) ~0.05% - 0.1%~0.01% - 0.05%~1% - 2%
Primary Advantage Direct analysis, highly reproducibleExtremely high resolutionAbsolute structural confirmation
Primary Limitation Expensive stationary phasesRequires quantitative derivatizationPoor trace enantiomer detection

Method 1: Chiral HPLC (The Gold Standard)

Causality & Mechanism: Polysaccharide-based chiral stationary phases (CSPs), such as cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ) , are highly effective for chroman derivatives. Chiral recognition relies on hydrogen bonding between the analyte's carboxyl group and the CSP's carbamate/ester linkages, alongside π−π interactions. To suppress the ionization of the carboxylic acid and prevent peak tailing, an acidic modifier (like Trifluoroacetic acid, TFA) is strictly required in the mobile phase .

Self-Validating Protocol:

  • System Suitability (The Baseline Check): Inject a racemic standard of chroman-2-carboxylic acid. Validation: Adjust the mobile phase modifier until the resolution factor ( Rs​ ) between the (R) and (S) peaks is ≥1.5 .

  • Sample Preparation: Dissolve the (S)-chroman-2-carboxylic acid sample in the mobile phase (n-Hexane/Isopropanol) to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralcel OJ (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1 v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 220 nm.

  • Spike Recovery (The Self-Check): To ensure the trace (R)-enantiomer is not lost in the baseline noise of a high-purity (S)-sample, spike the sample with 0.5% of the (R)-enantiomer. Validation: The integrated area of the (R)-peak must increase proportionally, confirming the Limit of Quantitation (LOQ) is sufficient for your ee specification.

HPLC_Workflow Start Start: (S)-Chroman-2-Carboxylic Acid Racemic Inject Racemic Standard Start->Racemic CheckRs Is Resolution (Rs) ≥ 1.5? Racemic->CheckRs Optimize Optimize Mobile Phase (Adjust TFA/IPA) CheckRs->Optimize No Sample Inject (S)-Enantiomer Sample CheckRs->Sample Yes Optimize->Racemic Spike Spike with 0.5% (R)-Enantiomer Sample->Spike Validate Validate LOQ & Calculate ee% Spike->Validate

HPLC method development and self-validation workflow for ee determination.

Method 2: Chiral Gas Chromatography (High-Resolution Alternative)

Causality & Mechanism: To utilize the immense resolving power of capillary GC, the polar carboxylic acid must be neutralized to prevent peak tailing and column degradation. (S)-chroman-2-carboxylic acid is converted to its methyl ester. The volatile ester is then separated on a modified β -cyclodextrin chiral stationary phase (e.g., Chiraldex GTA) . Chiral recognition occurs via inclusion complexation within the hydrophobic cyclodextrin cavity.

Step-by-Step Methodology:

  • Mild Derivatization: Dissolve 10 mg of the acid in 1 mL of methanol/toluene (1:1). Add a slight excess of TMS-diazomethane (2.0 M in hexanes) dropwise until a yellow color persists. Causality: TMS-diazomethane is chosen over acidic reflux (e.g., Fischer esterification) because its mild nature prevents any risk of racemization at the sensitive α -chiral center.

  • Quenching: Quench excess reagent with a drop of acetic acid, evaporate under nitrogen, and reconstitute in 1 mL of hexane.

  • Run Conditions:

    • Column: Chiraldex GTA (30 m x 0.25 mm).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Isothermal at 140°C.

    • Detectors: FID at 250°C.

  • Validation (Racemization Check): Derivatize a known standard of >99% ee (S)-chroman-2-carboxylic acid. Validation: Confirm that the resulting ester still exhibits >99% ee, proving the derivatization protocol itself does not induce racemization.

Method 3: NMR with Chiral Derivatizing Agents (Orthogonal Verification)

Causality & Mechanism: When chromatographic methods yield ambiguous results due to co-eluting achiral impurities, 1 H-NMR provides absolute structural certainty. Because enantiomers have identical NMR spectra in an achiral environment, the (S)-chroman-2-carboxylic acid must be reacted with a chiral amine—such as (R)-(+)- α -methylbenzylamine—to form a diastereomeric amide. These diastereomers possess distinct chemical environments, leading to separate, quantifiable NMR signals.

Protocol:

  • Coupling: React 20 mg of (S)-chroman-2-carboxylic acid with 1.2 equivalents of (R)-(+)- α -methylbenzylamine using EDC/HOBt coupling reagents in anhydrous dichloromethane at room temperature for 4 hours.

  • Acquisition: Wash the organic layer with 1M HCl and saturated NaHCO3​ , dry over Na2​SO4​ , and evaporate. Record a high-resolution 1 H-NMR spectrum (e.g., 400 MHz or 600 MHz) in CDCl3​ .

  • Integration & Calculation: Identify the distinct diastereomeric signals (typically the methyl doublet of the benzylamine moiety or the chroman ring protons). Calculate ee using the formula:

    ee(%)=IS​+IR​∣IS​−IR​∣​×100

    (Where I is the integral of the respective diastereomeric peak).

References

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry (RSC Publishing). Available at:[Link]

  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. PMC - NIH. Available at:[Link]

  • Synthesis of Optically Active 2-Methylchroman Derivatives and Application to Chiral Dopants for Nematic Liquid Crystals. Bulletin of the Chemical Society of Japan. Available at:[Link]

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